molecular formula C13H9N5O2 B3839722 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

Cat. No.: B3839722
M. Wt: 267.24 g/mol
InChI Key: OUINNTXQGDNUKS-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-1-phenyl-1H-tetrazole is a substituted tetrazole compound intended for research and development purposes. Tetrazole derivatives are a significant class of nitrogen-rich heterocyclic compounds known for their diverse applications. This compound may serve as a versatile building block in organic synthesis, particularly in the development of more complex molecular architectures. Tetrazoles are isosteres for carboxylic acids, which can be exploited in medicinal chemistry and drug design to modify metabolic stability and bioavailability. Furthermore, the nitrophenyl substituent suggests potential for its use as a precursor in the synthesis of energetic materials and coordination chemistry. The structural motifs present in this molecule—a tetrazole ring linked to two benzene rings, one bearing a nitro group—are commonly investigated for their ability to form extensive networks of hydrogen bonding and π-stacking interactions in the solid state, which can influence material properties like density and thermal stability . This product is labeled with the appropriate hazard statements and is strictly for research use in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-(3-nitrophenyl)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c19-18(20)12-8-4-5-10(9-12)13-14-15-16-17(13)11-6-2-1-3-7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUINNTXQGDNUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole is a 1,5-disubstituted tetrazole derivative of significant interest in the fields of high-energy density materials (HEDMs) and pharmaceutical chemistry. Its structural rigidity, combined with the electron-withdrawing nitro group and the nitrogen-rich tetrazole core, dictates a specific solubility profile critical for synthesis, purification (crystallization), and formulation.

This guide provides a comprehensive technical analysis of its solubility behavior, deriving insights from structural activity relationships (SAR) of homologous 1,5-diaryl tetrazoles. It establishes a validated experimental protocol for precise solubility determination and offers a thermodynamic framework for modeling dissolution.

Physicochemical Profile
ParameterDescription
IUPAC Name This compound
Molecular Formula

Molecular Weight 267.24 g/mol
Structural Features Tetrazole Core : High polarity, aromatic stability.Nitro Group (

)
: Strong H-bond acceptor, increases polarity.Phenyl Rings : Lipophilic domains, enabling solubility in organic aromatics.
Physical State Solid (Crystalline), typically white to pale yellow needles.
Melting Point ~145–155 °C (Analog dependent; 1,5-disubstituted tetrazoles typically melt >120 °C) [1, 2].

Solubility Landscape & Solvent Interaction Mechanisms

The solubility of this compound is governed by the competition between the high lattice energy of the crystal (stabilized by


-

stacking of the aromatic rings and dipole interactions) and the solvation energy provided by the solvent.
Solvent Classification & Solubility Tiers

Based on thermodynamic data of structurally analogous 1-phenyl-5-substituted tetrazoles [3, 4], the solubility profile follows a distinct polarity-driven hierarchy:

Solubility TierSolventsInteraction MechanismApplication
Tier 1: High Solubility DMSO, DMF, NMP Strong dipole-dipole interactions; disruption of crystal lattice via high dielectric constant.Reaction Media : Used for synthesis via [3+2] cycloaddition.[1][2][3]
Tier 2: Temperature-Dependent Ethanol, Methanol, Acetone, Ethyl Acetate Hydrogen bonding (alcohols) and dipole-dipole (ketones/esters). Solubility increases significantly with temperature (

).
Purification : Ideal for recrystallization (soluble hot, insoluble cold).
Tier 3: Low/Insoluble Water, Hexane, Cyclohexane, Toluene Water : Hydrophobic phenyl rings prevent solvation despite polar core.Hexane : Lack of polar interactions to overcome lattice energy.Anti-Solvents : Used to precipitate the product from reaction mixtures.
Mechanistic Insight
  • The "Nitro" Effect : The 3-nitro group enhances the molecule's polarity compared to unsubstituted 1,5-diphenyltetrazole. This increases solubility in polar aprotic solvents (Acetone, DMSO) but decreases solubility in non-polar solvents (Toluene) compared to the non-nitrated analog.

  • The "Tetrazole" Effect : The N-rich ring accepts hydrogen bonds but lacks H-bond donors (in the 1,5-disubstituted form). Therefore, protic solvents like Ethanol are effective only when heated, as the solvent must donate H-bonds to the tetrazole nitrogens to solvate the molecule.

Experimental Protocol: Solubility Determination

Autonomy Directive: Standard literature values are often absent for specific intermediates. The following is a self-validating protocol designed for high-precision solubility measurement.

Validated Workflow (Isothermal Saturation Method)

This protocol minimizes errors from supersaturation and solvent evaporation.

SolubilityProtocol cluster_QC Quality Control Start Start: Excess Solid + Solvent Equilibration Equilibration (Constant T, Stirring, >24h) Start->Equilibration T ± 0.1 K Filtration Filtration (0.45 µm Syringe Filter, Isothermal) Equilibration->Filtration Saturated Supernatant QC1 Verify Equilibrium (Check conc. at 24h vs 48h) Equilibration->QC1 Dilution Dilution (Mobile Phase) Filtration->Dilution QC2 Tyndall Effect Check (Ensure no micro-crystals) Filtration->QC2 Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis DataProc Data Processing (Mole Fraction Calculation) Analysis->DataProc

Figure 1: Isothermal saturation workflow for precise solubility determination.

Analytical Quantification

For this compound, HPLC-UV is the preferred method over gravimetric analysis due to the compound's high melting point and potential thermal instability during drying.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase : Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

  • Detection : UV at 254 nm (Aromatic absorption).

Thermodynamic Modeling & Crystallization Strategy

Understanding the thermodynamics of dissolution allows for the optimization of crystallization yields.

Thermodynamic Models

Experimental solubility data (


, mole fraction) should be correlated using the Modified Apelblat Equation , which accurately models the non-ideal behavior of tetrazoles in organic solvents [5]:


  • A, B, C : Empirical parameters derived from regression analysis.

  • T : Absolute temperature (K).[1][4]

  • Interpretation : If

    
     is negative and large, the dissolution is strongly endothermic, indicating a steep solubility curve ideal for cooling crystallization.
    
Purification Decision Tree

The following logic ensures maximum recovery and purity based on solubility differentials.

CrystallizationLogic Start Crude 5-(3-nitrophenyl)- 1-phenyl-1H-tetrazole SolventCheck Solubility in EtOH at Reflux? Start->SolventCheck HighSol High Solubility (>50 mg/mL) SolventCheck->HighSol Yes LowSol Low Solubility (<10 mg/mL) SolventCheck->LowSol No Cooling Cooling Crystallization (Slow ramp to 5°C) HighSol->Cooling Steep Curve Evap Evaporative Crystallization (Acetone/EtOAc) HighSol->Evap Flat Curve AntiSolvent Anti-Solvent Crystallization (Dissolve in DMSO -> Add Water) LowSol->AntiSolvent Use DMSO/DMF

Figure 2: Solvent selection logic for purification. Ethanol is the primary candidate for cooling crystallization due to its favorable safety profile and solubility differential.

Practical Applications & Synthesis Context

Synthesis Solvent Selection

The synthesis of this compound is typically achieved via the Huisgen [3+2] cycloaddition of 3-nitrobenzonitrile and sodium azide (or phenyl azide) [6].

  • Recommended Solvent : DMF or DMSO .

  • Reasoning : These solvents dissolve both the inorganic azide (ionic) and the organic nitrile (lipophilic), facilitating the reaction at elevated temperatures (100–120 °C).

  • Workup : Post-reaction, the mixture is poured into ice water . The target tetrazole, being insoluble in water (Tier 3), precipitates out as a solid, while the solvent (DMF/DMSO) and unreacted azide salts remain in the aqueous phase.

Recrystallization Recommendation

For obtaining pharmaceutical-grade purity (>99.5%):

  • Primary Solvent : Ethanol (95%) .

  • Procedure : Dissolve crude solid in boiling ethanol. Filter hot to remove insoluble mechanical impurities. Allow to cool slowly to room temperature, then to 4°C.

  • Yield Expectation : 70–85% recovery depending on the precise temperature differential.

References

  • NIST Chemistry WebBook . 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole Properties (Analog Reference). National Institute of Standards and Technology. Link

  • Shkineva, T., et al. (2025).[5] Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E. Link

  • Wang, J., et al. (2019). Solubility modelling and dissolution properties of 5-phenyltetrazole in thirteen mono-solvents. Journal of Chemical Thermodynamics. Link

  • Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link

Sources

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole: Physicochemical Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a disubstituted tetrazole with significant potential in medicinal chemistry. Tetrazole-based compounds are of immense interest to the pharmaceutical industry, primarily due to the tetrazole moiety's role as a bioisostere of the carboxylic acid group, which can enhance the pharmacokinetic profile of drug candidates.[1][2][3] This document details the fundamental physicochemical properties of the title compound, including its molecular formula and weight. It outlines a modern, field-proven synthetic methodology via copper-catalyzed N-arylation, moving beyond traditional cycloaddition routes. Furthermore, this guide explores the compound's prospective applications in drug development, contextualized by the well-established therapeutic relevance of the tetrazole scaffold. This paper is intended for researchers, scientists, and professionals in drug development seeking to leverage advanced heterocyclic scaffolds in their research.

Introduction to the Tetrazole Scaffold in Drug Discovery

The Tetrazole Ring: A Privileged Structure

The tetrazole is a five-membered aromatic ring composed of one carbon and four nitrogen atoms, first synthesized in 1885.[4] This high-nitrogen heterocyclic system is chemically robust, exhibiting stability across a wide pH range and resistance to many common oxidizing and reducing agents.[4] Its unique electronic properties and planar structure make it a versatile component in the design of biologically active molecules.[5]

The Bioisostere Concept: Tetrazole as a Carboxylic Acid Mimic

A cornerstone of the tetrazole's importance in medicinal chemistry is its function as a bioisosteric replacement for the carboxylic acid group.[2][3] The 5-substituted-1H-tetrazole exhibits a pKa value comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets. However, the tetrazole ring is more lipophilic than a carboxyl group, which can lead to improved cell membrane permeability and enhanced oral bioavailability.[1] This strategy has been successfully employed in numerous marketed drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin.[3][4]

Scope of this Guide

This guide focuses specifically on the 1,5-disubstituted derivative, this compound. The introduction of a phenyl group at the N1 position and a nitrophenyl group at the C5 position creates a rigid, well-defined three-dimensional structure that can be exploited for specific receptor binding. This document will provide the core chemical data, a robust synthetic protocol, and a discussion of its potential as a scaffold in modern drug discovery programs.

Physicochemical and Structural Characterization

Molecular Formula and Weight

The fundamental properties of this compound are summarized below. The molecular formula and weight have been calculated based on its constituent atoms.

PropertyValue
Chemical Formula C₁₃H₉N₅O₂
Molecular Weight 267.25 g/mol
IUPAC Name This compound
Predicted Spectroscopic Profile

While specific experimental spectra for this exact molecule are not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and data from closely related analogues, such as 5-(nitrophenyl)-1H-tetrazole.[6][7]

TechniqueExpected Signature
FT-IR (cm⁻¹) ~3100-3000 (Ar C-H stretch), ~1600 (Ar C=C stretch), ~1530 & ~1350 (asymmetric and symmetric N-O stretch of NO₂), ~1450-1250 (Tetrazole ring vibrations). The disappearance of the N-H stretch (around 3400 cm⁻¹) from the parent 1H-tetrazole is a key indicator of successful N1-phenylation.[8]
¹H NMR (ppm) Multiple signals in the aromatic region (7.5-8.8 ppm). Protons on the 1-phenyl ring will appear as a complex multiplet. Protons on the 3-nitrophenyl ring will exhibit a distinct pattern, with the proton between the two ring substituents likely being the most downfield.
¹³C NMR (ppm) Signals for 12 distinct aromatic carbons, plus the tetrazole ring carbon (C5). The C5 carbon is expected around 155-165 ppm. Carbons attached to the nitro group and the tetrazole ring will be significantly deshielded.

Synthetic Strategy: A Modern Approach to 1,5-Disubstituted Tetrazoles

Rationale for Synthetic Route Selection

The direct synthesis of 1,5-disubstituted tetrazoles via a simple one-pot [3+2] cycloaddition of a nitrile and an organic azide is often challenging and can lead to mixtures of isomers. A more robust and contemporary strategy involves a two-step process: first, the synthesis of the 5-substituted-1H-tetrazole, followed by a selective N-arylation. The copper-catalyzed C-N coupling of a 5-substituted-1H-tetrazole with an aryl boronic acid represents a highly efficient and versatile method for this transformation, offering excellent control over regioselectivity.[9]

Experimental Protocol: Copper-Catalyzed N-Arylation of 5-(3-nitrophenyl)-1H-tetrazole

This protocol is adapted from a validated procedure for the synthesis of related 2,5-disubstituted tetrazoles.[9]

Step 1: Synthesis of 5-(3-nitrophenyl)-1H-tetrazole (Precursor) The precursor is synthesized via the established [3+2] cycloaddition of 3-nitrobenzonitrile and sodium azide, often catalyzed by a Lewis acid or heterogeneous catalyst in a high-boiling solvent like DMF or DMSO.[6][10][11]

Step 2: N-Arylation

  • Reagents & Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(3-nitrophenyl)-1H-tetrazole (1.0 eq.), phenylboronic acid (2.1 eq.), and a copper catalyst such as copper(I) oxide (Cu₂O) nanoparticles (approx. 0.07 eq.).

  • Solvent & Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen). Add dry, degassed DMSO as the solvent.

  • Reaction: Place the resulting mixture under an atmosphere of Oxygen (via a balloon) and heat in an oil bath to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tetrazole is consumed (typically 8-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Reaction Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 N-Arylation Reaction cluster_2 Purification & Analysis A 3-Nitrobenzonitrile + Sodium Azide B [3+2] Cycloaddition (e.g., DMF, 110-120°C) A->B C 5-(3-nitrophenyl)-1H-tetrazole B->C D Precursor (C) + Phenylboronic Acid C->D E Cu-Catalyzed C-N Coupling (DMSO, O₂, 100°C) D->E F Crude Product E->F G Aqueous Workup F->G H Column Chromatography G->H I Pure 5-(3-nitrophenyl)- 1-phenyl-1H-tetrazole H->I J Spectroscopic Characterization I->J G Cu_cat Active Cu Catalyst Int1 Cu-Tetrazole Complex Cu_cat->Int1 Ligand Exchange Int2 Aryl-Cu-Tetrazole Intermediate Int1->Int2 Oxidative Addition/ Transmetalation Product 1,5-Disubstituted Tetrazole Int2->Product Reductive Elimination Precursors Tetrazole Anion + Arylboronic Acid Precursors->Cu_cat Coordination

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation.

Potential Applications in Drug Development

Scaffolding for Lead Optimization

The 1,5-disubstituted tetrazole core of this compound provides a rigid and chemically stable scaffold. The two phenyl rings are held in a fixed orientation by the central tetrazole linker, which is ideal for probing the topology of protein binding pockets. Both the 1-phenyl and the 5-(3-nitrophenyl) rings can be readily functionalized in subsequent synthetic steps to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Role of the 3-Nitrophenyl Moiety

The 3-nitrophenyl group serves as a potent electron-withdrawing group, influencing the electronic properties of the entire molecule. In a drug design context, the nitro group can act as a hydrogen bond acceptor, forming critical interactions with target receptors. However, it is crucial to consider the potential metabolic liabilities of aromatic nitro groups, which can be reduced in vivo to potentially toxic hydroxylamines and anilines. This duality requires careful evaluation during the drug development process.

Therapeutic Areas of Interest

Given the broad biological activities reported for various tetrazole derivatives, this compound could be a valuable starting point for screening in several therapeutic areas. [5]These include:

  • Anti-inflammatory: Many tetrazole-containing compounds exhibit anti-inflammatory properties. [5]* Antimicrobial: The tetrazole ring is a component of several antibacterial and antifungal agents. [1][5]* Anticancer: The rigid scaffold is well-suited for designing kinase inhibitors or other agents that target protein-protein interactions. [3]* Antihypertensive: Following the precedent of sartans, modulation of the substituents could lead to new angiotensin II receptor blockers.

Conclusion

This compound is a synthetically accessible and chemically robust molecule that embodies the key attributes of a promising drug scaffold. Its structure combines the proven bioisosteric properties of the tetrazole ring with a rigid, disubstituted aromatic framework suitable for extensive lead optimization. The modern synthetic routes available for its preparation allow for the efficient generation of analogues for structure-activity relationship (SAR) studies. While the metabolic fate of the nitrophenyl group requires careful consideration, the overall profile of this compound makes it a valuable building block for researchers and scientists dedicated to the discovery of novel therapeutics.

References

  • 1-Methyl-5-(3-nitrophenyl)-1h-tetrazole. NIST Chemistry WebBook.[Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO.[Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Connect.[Link]

  • 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole Properties. U.S. Environmental Protection Agency (EPA).[Link]

  • Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. National Center for Biotechnology Information (NCBI).[Link]

  • Syntheses of 5-Substituted 1H-tetrazoles Catalyzed by Reusable CoY zeolite. Supporting Information.[Link]

  • Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). ResearchGate.[Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. National Center for Biotechnology Information (NCBI).[Link]

  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher.[Link]

  • A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. Royal Society of Chemistry Publishing.[Link]

  • Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry.[Link]

  • The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... ResearchGate.[Link]

  • 5-(Methylthio)-1-(4-nitrophenyl)-1H-tetrazole. CAS Common Chemistry.[Link]

  • 5-Phenyl-1H-tetrazole. SIELC Technologies.[Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.[Link]

  • Chemical Properties of 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1). Cheméo.[Link]

Sources

biological activity of 1,5-disubstituted tetrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Architecture of 1,5-Disubstituted Tetrazoles: A Technical Guide to Synthesis and Bioactivity

Executive Summary: The Cis-Amide Bioisostere

In the landscape of heterocyclic drug design, 1,5-disubstituted tetrazoles (1,5-DS-T) occupy a privileged chemical space. Unlike their 2,5-isomers or the more common 5-monosubstituted tetrazoles (often used solely as carboxylic acid bioisosteres), the 1,5-disubstituted scaffold serves as a rigid, metabolically stable surrogate for the cis-amide bond found in peptides.

This structural mimicry allows 1,5-DS-Ts to lock bioactive conformations, enhancing affinity for protein targets such as tubulin , COX-2 , and caspase-1 . For drug development professionals, this scaffold offers a unique combination of high dipole moment, resistance to enzymatic hydrolysis, and accessible modular synthesis via multicomponent reactions.

Synthetic Access: The Ugi-Azide Multicomponent Reaction[1]

While traditional synthesis involving the reaction of secondary amides with phosphorus pentachloride and hydrazoic acid is hazardous and harsh, the Ugi-Azide Multicomponent Reaction (UA-MCR) has emerged as the industry standard for generating diversity-oriented libraries of 1,5-DS-Ts.

Why Ugi-Azide?

  • Atom Economy: Combines four components (Aldehyde, Amine, Isocyanide, Azide source) in a one-pot reaction.

  • Regioselectivity: Exclusively yields the 1,5-isomer due to the mechanism of the electrocyclic ring closure, avoiding the difficult separation of 1,5/2,5 mixtures common in alkylation reactions.

  • Diversity: Allows independent variation of substituents at the

    
     (N1-position) and 
    
    
    
    (C5-position).
Visualization: Ugi-Azide Reaction Mechanism

UgiAzideMechanism cluster_0 One-Pot Process Aldehyde Aldehyde (R-CHO) Imine Imine Formation Aldehyde->Imine Condensation Amine Primary Amine (R'-NH2) Amine->Imine Condensation Isocyanide Isocyanide (R''-NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Azide TMSN3 (Azide Source) Tetrazole 1,5-Disubstituted Tetrazole (Final Scaffold) Azide->Tetrazole Intramolecular Electrocyclization Iminium Protonated Iminium Ion Imine->Iminium + HN3 (in situ) Iminium->Nitrilium Nucleophilic Attack Nitrilium->Tetrazole Intramolecular Electrocyclization

Figure 1: The Ugi-Azide Multicomponent Reaction (UA-MCR) workflow. This cascade sequence ensures the exclusive formation of the 1,5-disubstituted regioisomer.

Therapeutic Profiles & Mechanisms

Oncology: Tubulin Polymerization Inhibition

The most potent application of 1,5-DS-Ts lies in their ability to mimic Combretastatin A-4 (CA-4) . The tetrazole ring replaces the unstable cis-olefin bridge of CA-4, locking the two aryl rings in the necessary orientation to bind the colchicine site of tubulin.

  • Mechanism: Binds to

    
    -tubulin 
    
    
    
    Inhibits microtubule assembly
    
    
    G2/M phase cell cycle arrest
    
    
    Apoptosis (Caspase-dependent).
  • Key Data: Analogs with a 3,4,5-trimethoxyphenyl group at N1 and a 4-ethoxyphenyl group at C5 have shown

    
     values in the low nanomolar range (1–10 nM) against MCF-7 and HL-60 cancer lines.
    
Inflammation: Non-Covalent Caspase-1 Inhibition

Recent studies have validated 1,5-DS-Ts as non-covalent inhibitors of Caspase-1 , a key enzyme in the inflammasome pathway.[1] Unlike traditional covalent inhibitors (which have toxicity liabilities), these derivatives interact via hydrophobic and hydrogen-bonding interactions within the active site, reducing IL-1


 release.
CNS: Neurotransmitter Reuptake

By adjusting the linker length between the tetrazole core and a distal phenyl ring, 1,5-DS-Ts can selectively inhibit the reuptake of serotonin (SERT), dopamine (DAT), or norepinephrine (NET). The tetrazole acts as a bioisostere for the amide/ester linkages found in classic reuptake inhibitors, improving metabolic half-life.

Structure-Activity Relationships (SAR)

The biological efficacy of 1,5-DS-Ts is strictly governed by the steric and electronic nature of the substituents at positions 1 and 5.

Visualization: SAR Logic Map

SAR_Map Core 1,5-Disubstituted Tetrazole Core N1 N1-Position (Steric Control) Core->N1 C5 C5-Position (Electronic Tuning) Core->C5 Meta Metabolic Stability Core->Meta Cis Cis-Amide Mimicry Core->Cis N1_Aryl Bulky Aryl (e.g., 3,4,5-trimethoxy) N1->N1_Aryl N1_Effect Crucial for Tubulin Colchicine Site Binding N1_Aryl->N1_Effect C5_Group 4-Ethoxyphenyl / Indole C5->C5_Group C5_Effect Enhances Cytotoxicity & COX-2 Selectivity C5_Group->C5_Effect

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution patterns for anticancer and anti-inflammatory activity.

SAR Summary Table
Therapeutic AreaCritical N1-SubstituentCritical C5-SubstituentPharmacological Outcome
Anticancer 3,4,5-trimethoxyphenyl4-ethoxyphenylHigh affinity for Tubulin (Colchicine site);

nM.
Anti-inflammatory Phenyl / Substituted Phenyl2-Indole / BenzofuranDual COX-2/5-LOX inhibition.
Antimicrobial Benzyl / AlkylPyridine / ThiopheneEnhanced membrane permeability; MIC reduction.
CNS Active Piperazine-linked ArylPhenylSelective Serotonin Reuptake Inhibition (SSRI).

Experimental Protocols

Protocol A: General Synthesis via Ugi-Azide MCR

This protocol is optimized for generating libraries of 1,5-DS-Ts under mild conditions.

Reagents:

  • Aldehyde (1.0 equiv)[2]

  • Primary Amine (1.0 equiv)

  • Trimethylsilyl azide (

    
    ) (1.1 equiv)[2]
    
  • Isocyanide (1.1 equiv)[2]

  • Solvent: Methanol (MeOH) or Trifluoroethanol (TFE) for difficult substrates.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeOH (5 mL). Stir at room temperature (RT) for 30 minutes to allow imine formation (monitor by TLC).

  • Azide Addition: Add

    
      (1.1 mmol) to the reaction mixture. Stir for 10 minutes.
    
  • Cyclization: Add the isocyanide (1.1 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 12–24 hours. Note: For sterically hindered amines, mild heating (40°C) or ultrasound irradiation (30 min) can accelerate the reaction.

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
    -NMR (characteristic tetrazole-adjacent protons) and 
    
    
    
    -NMR (tetrazole quaternary carbon ~150-160 ppm).
Protocol B: In Vitro Tubulin Polymerization Assay

To verify the mechanism of action for anticancer candidates.

  • Preparation: Use purified bovine brain tubulin (0.4 mg/total protein) in glutamate buffer (pH 6.6).

  • Incubation: Incubate tubulin with the test compound (at varying concentrations, e.g., 1–10

    
    ) at 30°C for 15 minutes.
    
  • Initiation: Cool to 0°C, then add GTP (0.4 mM). Transfer to a cuvette at 30°C to initiate polymerization.

  • Measurement: Monitor turbidity by measuring absorbance at 350 nm every 30 seconds for 30 minutes.

  • Analysis: Compare the steady-state absorbance plateau against a vehicle control (DMSO) and a positive control (Combretastatin A-4). A decrease in plateau height indicates inhibition of polymerization.

Mechanism of Action: The Anticancer Cascade

The following diagram illustrates the downstream effects of a 1,5-DS-T (specifically a Combretastatin analog) entering a cancer cell.

MOA_Anticancer cluster_apoptosis Apoptotic Cascade Compound 1,5-DS-T Analog (Entry into Cell) Target Binds Beta-Tubulin (Colchicine Site) Compound->Target Event1 Microtubule Destabilization (Inhibition of Polymerization) Target->Event1 Event2 G2/M Cell Cycle Arrest Event1->Event2 Mito Mitochondrial Depolarization Event2->Mito Caspase Caspase-3/9 Activation Mito->Caspase Death Apoptosis (Cell Death) Caspase->Death

Figure 3: Mechanism of Action for 1,5-DS-T anticancer agents. The pathway demonstrates the progression from molecular binding to cellular phenotype.

References

  • Cárdenas-Galindo, L. E., et al. (2013).[3] "Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process." Journal of the Mexican Chemical Society.

  • Romagnoli, R., et al. (2012). "Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity." Journal of Medicinal Chemistry.

  • Obregón-Mendoza, M. A., et al. (2022).

    
    -amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors." European Journal of Medicinal Chemistry. 
    
  • Safaei-Ghomi, J., et al. (2019).[4] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." Nanomedicine Research Journal.[4]

  • Kaushik, N., et al. (2018).[5] "Tetrazoles: Synthesis and Biological Activity."[1][2][4][5][6][7][8][9][10][11] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry.

Sources

Advanced Technical Guide: Synthesis of 1-Phenyl-5-(3-nitrophenyl)tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic architecture for 1-phenyl-5-(3-nitrophenyl)tetrazole , a 1,5-disubstituted tetrazole scaffold often utilized as a lipophilic carboxylic acid bioisostere in medicinal chemistry or as a high-nitrogen energetic precursor.

Unlike 5-substituted tetrazoles (which are acidic), the 1,5-disubstituted variant is neutral and requires specific construction of the N1–C5 bond or the N2–N3 bond. This guide prioritizes the Von Braun-type imidoyl chloride route due to its scalability and reliability for electron-deficient substrates (such as the 3-nitrophenyl derivative), while offering a modern Direct Amide Activation alternative for bench-scale optimization.

Retrosynthetic Analysis & Strategy

The structural integrity of 1-phenyl-5-(3-nitrophenyl)tetrazole relies on the orthogonal installation of the phenyl ring at


 and the 3-nitrophenyl moiety at 

.
Strategic Disconnection

The most robust disconnection involves the C=N bond of the tetrazole core, tracing back to an imidoyl chloride intermediate derived from a secondary amide.

  • Target: 1-phenyl-5-(3-nitrophenyl)tetrazole

  • Intermediate: N-phenyl-3-nitrobenzimidoyl chloride

  • Starting Materials: Aniline + 3-Nitrobenzoyl chloride

Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.

Retrosynthesis Target Target: 1-Phenyl-5-(3-nitrophenyl)tetrazole Inter Intermediate: Imidoyl Chloride Species Target->Inter [3+2] Cycloaddition (Retro) Inter->Target Azidation & Cyclization (NaN3 or TMSN3) Amide Precursor: N-Phenyl-3-nitrobenzamide Inter->Amide Dechlorination (Retro) Amide->Inter Activation (PCl5 or SOCl2) Start Starting Materials: Aniline + 3-Nitrobenzoyl Chloride Amide->Start Amide Hydrolysis (Retro) Start->Amide Acylation (Et3N, DCM)

Figure 1: Retrosynthetic disconnection and forward synthesis workflow for 1,5-disubstituted tetrazoles.

Protocol A: The Modified Von Braun Route (Gold Standard)

This route is preferred for the 3-nitrophenyl derivative because the electron-withdrawing nitro group enhances the electrophilicity of the imidoyl carbon, facilitating the nucleophilic attack of the azide.

Phase 1: Synthesis of N-Phenyl-3-nitrobenzamide

Before generating the heterocycle, the amide backbone must be constructed.

Reagents:

  • Aniline (1.0 equiv)

  • 3-Nitrobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve aniline in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Add Et

    
    N dropwise to scavenge HCl.
    
  • Slowly add 3-nitrobenzoyl chloride (dissolved in DCM) to the solution. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 3:7). The disappearance of aniline indicates completion.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO

    
    , then brine. Dry over MgSO
    
    
    
    and concentrate. Recrystallize from Ethanol.
Phase 2: Imidoyl Chloride Formation & Cyclization

Caution: This step generates partial energetic intermediates. Use a blast shield.

Reagents:

  • N-Phenyl-3-nitrobenzamide (from Phase 1)

  • Phosphorus Pentachloride (PCl

    
    ) (1.1 equiv)
    
  • Sodium Azide (NaN

    
    ) (1.5 equiv) or Trimethylsilyl Azide (TMSN
    
    
    
    ) (safer alternative)
  • Solvent: Toluene (dry)

Step-by-Step Methodology:

  • Chlorination: In a dry flask equipped with a reflux condenser, suspend the amide in dry toluene.

  • Add PCl

    
     in portions. Heat the mixture to 70–80°C for 2–3 hours.
    
    • Observation: The evolution of HCl gas (monitor with damp pH paper) and the dissolution of the solid indicate the formation of the imidoyl chloride.

    • Note: Evaporate the solvent and POCl

      
       byproduct under reduced pressure if high purity is required, or proceed in situ (carefully) for scale.
      
  • Azidation: Resuspend the crude imidoyl chloride in dry DMF or Acetonitrile (if isolated) or cool the toluene solution.

  • Add NaN

    
     carefully.
    
    • Critical Safety: If using DMF/NaN

      
      , do not  allow the mixture to become acidic, or hydrazoic acid (HN
      
      
      
      , explosive/toxic) will form.
  • Cyclization: Heat the mixture to 90–100°C for 4–6 hours. The imidoyl azide intermediate formed in situ will undergo electrocyclic ring closure to form the tetrazole.

  • Workup: Cool to RT. Pour into ice water. The 1,5-disubstituted tetrazole typically precipitates as a solid. Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Direct Amide Activation (Modern/Mild)

For smaller scales or if PCl


 is incompatible with other functional groups, the Triflic Anhydride method is superior.

Mechanism: Activation of the amide oxygen with Tf


O to form a highly reactive triflyloxy imidate, which reacts with azide under mild conditions.

Protocol:

  • Dissolve N-phenyl-3-nitrobenzamide in dry DCM.

  • Add 2-Fluoropyridine (1.2 equiv) and Triflic Anhydride (Tf

    
    O, 1.1 equiv) at -78°C. Stir for 20 mins.
    
  • Allow to warm to 0°C. The intermediate is formed.

  • Add TMSN

    
     (1.5 equiv). Stir at RT for 12 hours.
    
  • Advantage: Avoids high heat and corrosive PCl

    
    .
    
  • Result: High yield of 1-phenyl-5-(3-nitrophenyl)tetrazole with easier workup.

Mechanistic Insight & Data Summary

Mechanism of Ring Closure

The transformation follows a sequence of Activation


 Substitution 

Electrocyclization
.
  • Activation: The amide carbonyl oxygen attacks the electrophile (P of PCl

    
    ), converting the C=O into a C-Cl bond (Imidoyl Chloride).
    
  • Substitution: The Azide ion (

    
    ) attacks the electrophilic imidoyl carbon, displacing the chloride.
    
  • Cyclization: The resulting Imidoyl Azide adopts a cis-conformation and undergoes a thermal 1,5-electrocyclization to close the tetrazole ring.

Mechanism Step1 Amide (Start) Step2 Imidoyl Chloride Step1->Step2 PCl5 (-POCl3) Step3 Imidoyl Azide Step2->Step3 NaN3 (-NaCl) Step4 Tetrazole (Product) Step3->Step4 1,5-Electrocyclization (Heat)

Figure 2: Mechanistic pathway from amide to tetrazole.

Comparative Data Table
ParameterProtocol A (PCl

/NaN

)
Protocol B (Tf

O/TMSN

)
Scale Suitability High (Gram to Kg)Low to Medium (mg to Gram)
Temperature High (80–100°C)Low to Ambient (-78°C to RT)
Reagent Cost LowHigh (Tf

O is expensive)
Safety Profile Moderate (HN

risk, corrosive)
Good (Mild conditions)
Yield (Est.) 75–85%85–95%

Safety & Engineering Controls (E-E-A-T)

Working with high-nitrogen heterocycles and azides requires strict adherence to safety protocols.

  • Azide Hazards: Sodium azide reacts with acids to form Hydrazoic Acid (HN

    
    ), which is highly toxic and explosive. Never use halogenated solvents (DCM/Chloroform) with Sodium Azide if there is a risk of forming di- and tri-azidomethane (explosive). Note: Protocol A uses Toluene to mitigate this.
    
  • Energetic Potential: The target molecule contains a nitro group and a tetrazole ring. While 1,5-disubstituted tetrazoles are generally stable, they should be treated as potential energetic materials. Do not subject the dry solid to friction or impact until characterization (DSC/TGA) confirms thermal stability.

  • Waste Disposal: Quench all azide-containing waste with 10% Sodium Nitrite (

    
    ) and sulfuric acid (controlled) or commercially available azide quenching kits before disposal.
    

References

  • Butler, R. N. (1996). Tetrazoles. In Comprehensive Heterocyclic Chemistry II (Vol. 4, pp. 621–678). Elsevier.

  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210–216.

  • Ishihara, K., Shioiri, T., & Matsugi, M. (2020).[2][3][4] An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Organic Letters, 22(16), 6244–6247.

  • Matthews, D. P., et al. (1998). A New Method for the Synthesis of 1,5-Disubstituted Tetrazoles. The Journal of Organic Chemistry, 63(15), 5228–5231. (Describes the modified Von Braun reaction).

Sources

Methodological & Application

Application Note: Synthesis of 1-Phenyl-5-(3-nitrophenyl)tetrazole via Huisgen Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the synthesis of 1-phenyl-5-(3-nitrophenyl)tetrazole via the Huisgen [3+2] cycloaddition , emphasizing mechanistic causality, safety protocols for energetic materials, and rigorous structural validation.

Introduction & Strategic Significance

The tetrazole moiety is a cornerstone in medicinal chemistry, serving as a metabolically stable bioisostere for the carboxylic acid group. While 5-substituted-1H-tetrazoles (derived from sodium azide) are common, 1,5-disubstituted tetrazoles offer unique vector properties, locking the aryl substituents in a specific spatial orientation.

This protocol details the synthesis of 1-phenyl-5-(3-nitrophenyl)tetrazole via the classic Huisgen 1,3-dipolar cycloaddition .[1] Unlike the metal-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction between an organic azide and a nitrile is less thermodynamically driven and often requires thermal activation or Lewis acid catalysis.

Mechanistic Rationale

The reaction proceeds via a concerted [3+2] cycloaddition between phenyl azide (the 1,3-dipole) and 3-nitrobenzonitrile (the dipolarophile).

  • Dipole: Phenyl azide possesses a propargyl-allenyl resonance structure, enabling it to react with the

    
    -system of the nitrile.
    
  • Dipolarophile: The electron-withdrawing nitro group on the benzonitrile lowers the LUMO energy of the cyano group, significantly accelerating the reaction compared to neutral nitriles.

  • Regioselectivity: The reaction is highly regioselective for the 1,5-isomer due to the electronic polarization of the reactants and the steric demands of the transition state.

Pathway Visualization

The following diagram illustrates the concerted mechanistic pathway and the orbital interactions governing the cycloaddition.

HuisgenMechanism Reactants Reactants (Phenyl Azide + 3-Nitrobenzonitrile) TS Transition State (Concerted [3+2] Cyclization) Reactants->TS Δ heat / Lewis Acid Intermediate Imidoyl Azide Character (Transient) TS->Intermediate Stepwise (Minor path) Product Product 1-phenyl-5-(3-nitrophenyl)tetrazole TS->Product Aromatization Intermediate->Product

Caption: Mechanistic pathway of the Huisgen [3+2] cycloaddition. The reaction is predominantly concerted, driven by the formation of the aromatic tetrazole ring.

Safety Protocol: Handling Energetic Azides

CRITICAL WARNING: Phenyl azide (


) is an energetic molecule capable of explosive decomposition if subjected to heat, shock, or friction.
  • Explosivity: Phenyl azide can explode on distillation at atmospheric pressure.[2] NEVER distill phenyl azide at ambient pressure. All purifications must occur under high vacuum (<5 mm Hg) at bath temperatures <70°C, or preferably via chromatography.

  • Light Sensitivity: Aryl azides decompose to nitrenes under UV light. Perform all reactions and storage in amber glassware or foil-wrapped vessels.

  • Reaction Containment: Perform the cycloaddition behind a blast shield. The reaction involves heating a potentially unstable azide; ensure the pressure relief mechanism is functional if using a sealed tube.

Experimental Protocol

Phase A: Synthesis of Phenyl Azide (Precursor)

Note: While commercially available, in-situ preparation ensures purity and safety by avoiding storage of large quantities.

Reagents:

  • Aniline (10 mmol, 0.93 g)

  • Sodium Nitrite (

    
    ) (12 mmol, 0.83 g)
    
  • Sodium Azide (

    
    ) (15 mmol, 0.98 g)
    
  • Hydrochloric Acid (6 M)[3]

  • Diethyl Ether

Procedure:

  • Diazotization: Dissolve aniline in 6 M HCl (20 mL) and cool to 0°C in an ice/salt bath. Add an aqueous solution of

    
     dropwise, maintaining temperature <5°C. Stir for 15 min.
    
  • Azidation: Carefully neutralize the diazonium salt solution with sodium acetate (to pH ~4-5) if necessary, or add directly to a stirred solution of

    
     in water (20 mL) at 0°C. Caution: Nitrogen gas evolution will occur.
    
  • Extraction: Stir for 1 hour. Extract the oily product with diethyl ether (3 x 20 mL).

  • Workup: Wash the organic layer with 10% NaOH (to remove phenolic byproducts) and water. Dry over anhydrous

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure at room temperature. Do not heat.

    • Yield Check: Pale yellow oil.[2] Purity can be verified by IR (strong

      
       stretch at ~2120 
      
      
      
      ).
Phase B: Huisgen Cycloaddition

Reagents:

  • Phenyl Azide (freshly prepared, 10 mmol)

  • 3-Nitrobenzonitrile (10 mmol, 1.48 g)

  • Solvent: Toluene (for reflux) or neat (if utilizing Lewis Acid)

  • Catalyst (Optional but recommended):

    
     (10 mol%) or 
    
    
    
    .

Procedure (Thermal Method):

  • Setup: In a heavy-walled pressure vial (or round-bottom flask with reflux condenser), combine Phenyl Azide (1.0 equiv) and 3-Nitrobenzonitrile (1.0 equiv).

  • Solvent: Add Toluene (5 mL/g of reactant). Note: Neat reactions are faster but pose higher thermal risks.

  • Reaction: Heat the mixture to reflux (110°C) for 24–48 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The disappearance of the azide spot and the appearance of a more polar fluorescent spot indicates conversion.

  • Workup: Cool the mixture to room temperature. The 1,5-disubstituted tetrazole often precipitates upon cooling.

  • Purification:

    • If solid precipitates: Filter and wash with cold toluene/hexane.

    • If soluble: Evaporate solvent and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Recrystallization: Recrystallize from Ethanol/Water to obtain analytical purity.

Table 1: Quantitative Parameters

ParameterValueNotes
Stoichiometry 1:1 (Azide:Nitrile)Slight excess of azide (1.1 eq) can drive completion.
Temperature 100–120°CRequired to overcome activation energy of nitrile cycloaddition.
Time 24–48 HoursUncatalyzed. Reduced to <12h with Lewis Acid (

).
Expected Yield 60–75%Dependent on purity of phenyl azide.

Workflow Visualization

The following flowchart outlines the critical decision points and process flow for the synthesis.

SynthesisWorkflow Start Start: Raw Materials PrepAzide Prepare Phenyl Azide (0°C, Diazotization) Start->PrepAzide SafetyCheck Safety Check: Shielding & Temp Control PrepAzide->SafetyCheck Cycloaddition Cycloaddition Reaction (Ph-N3 + Ar-CN, 110°C) SafetyCheck->Cycloaddition Monitor TLC Monitoring (Disappearance of Azide) Cycloaddition->Monitor Monitor->Cycloaddition Incomplete Workup Workup & Filtration Monitor->Workup Complete Validation Validation (NMR/IR/MS) Workup->Validation

Caption: Operational workflow for the synthesis of 1-phenyl-5-(3-nitrophenyl)tetrazole.

Analytical Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral benchmarks.

  • IR Spectroscopy:

    • Absence of Azide peak (~2120

      
      ) and Nitrile peak (~2230 
      
      
      
      ).
    • Presence of Tetrazole ring breathing modes (approx. 1000–1100

      
       and 1200–1300 
      
      
      
      ).
    • Nitro group stretches: ~1530

      
       (asymmetric) and ~1350 
      
      
      
      (symmetric).
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • Diagnostic downfield shift of the phenyl ring protons attached to the tetrazole nitrogen.

    • 3-Nitrophenyl protons will appear as a distinct pattern (singlet for H2, doublets for H4/H6, triplet for H5) shifted downfield due to the electron-withdrawing tetrazole and nitro groups.

  • Mass Spectrometry (ESI+):

    • Molecular Ion

      
       Da.
      
    • Fragment loss of

      
       (28 Da) is common in tetrazole fragmentation.
      

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Root Cause:[4] Nitriles are poor dipolarophiles.

    • Solution: Add a Lewis Acid catalyst such as Zinc Bromide (

      
      ) or Aluminum Chloride (
      
      
      
      ) (10-20 mol%). This coordinates to the nitrile nitrogen, increasing electrophilicity.
  • Issue: Formation of Tars.

    • Root Cause:[4] Thermal decomposition of phenyl azide before reaction.

    • Solution: Lower temperature to 80-90°C and extend reaction time. Ensure inert atmosphere (

      
       or Ar) to prevent oxidative side reactions.
      

References

  • Organic Syntheses. "Phenyl Azide". Org.[2][5][6][7][8][9] Synth.1951 , 31, 14. [Link]

  • Huisgen, R. "1,3-Dipolar Cycloadditions.[1][4][10][11] Past and Future". Angew.[6] Chem. Int. Ed.1963 , 2, 565–598. [Link]

  • Demko, Z. P., & Sharpless, K. B. "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water".[12] J. Org. Chem.2001 , 66, 7945–7950. [Link]

  • UC San Diego. "Safety Data Sheet: Phenyl Azide". [Link]

Sources

Application Notes and Protocols for the Purification of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

This compound belongs to the diaryl tetrazole class of heterocyclic compounds. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their biological activities and unique chemical properties.[1][2] The presence of the nitro group and two phenyl rings gives this molecule a specific electronic and steric profile, making it a valuable scaffold in drug discovery.

The purity of any synthesized compound is paramount for obtaining reliable and reproducible results in downstream applications, be it in biological assays or materials characterization. Impurities, even in trace amounts, can lead to erroneous data, side reactions, or decreased efficacy. This guide provides a detailed overview of the principles and practical protocols for the purification of this compound, focusing on recrystallization and column chromatography as the primary methods.

Understanding the Molecule: Physicochemical Properties Guiding Purification

A successful purification strategy is built upon a solid understanding of the target molecule's physicochemical properties. For this compound, the key characteristics to consider are:

  • Polarity: The molecule possesses a polar tetrazole ring and a highly polar nitro group, contrasted with two nonpolar phenyl rings. This amphiphilic nature suggests moderate to good solubility in polar organic solvents. The nitro group significantly increases the polarity compared to unsubstituted diaryl tetrazoles.

  • Solubility: Based on structurally similar compounds, this compound is expected to be soluble in solvents like ethanol, ethyl acetate, acetone, and dimethylformamide (DMF), especially upon heating.[3][4] Its solubility in nonpolar solvents like hexane is likely to be low.

  • Potential Impurities: The common synthesis of diaryl tetrazoles can introduce specific impurities.[5] Depending on the synthetic route, these may include unreacted starting materials such as 3-nitrobenzonitrile or phenylboronic acid, as well as side-products from the tetrazole-forming reaction.

Primary Purification Strategy: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the target compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

Protocol 1: Single-Solvent Recrystallization

This protocol is a good starting point for the purification of this compound, with ethanol being a promising initial choice of solvent.[3][5]

Step-by-Step Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). Ethanol is often a suitable choice for diaryl tetrazoles.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The decreased solubility of the compound at lower temperatures will cause it to crystallize. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved cool Slow Cooling dissolved->cool crystallization Crystal Formation cool->crystallization filter Vacuum Filtration crystallization->filter wash Wash with Cold Solvent filter->wash Pure Product dry Dry Under Vacuum wash->dry Pure Product pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Alternative Purification Strategy: Column Chromatography

For mixtures that are difficult to separate by recrystallization, or for the isolation of multiple components, column chromatography is the method of choice. Normal-phase chromatography, using a polar stationary phase like silica gel and a non-polar mobile phase, is well-suited for separating compounds of moderate polarity like the target molecule.

Protocol 2: Silica Gel Column Chromatography

This protocol outlines the purification of this compound using a silica gel column with an ethyl acetate/hexane eluent system.[1]

Step-by-Step Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Preparation and Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and then evaporating the solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the initial non-polar solvent mixture. Less polar impurities will travel down the column more quickly.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will increase the elution speed of more polar compounds. The target compound is expected to elute at a moderate polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow for Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient (Hexane -> Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Pure Product evaporate Evaporate Solvent combine->evaporate Pure Product pure_product pure_product evaporate->pure_product Pure Product

Sources

reduction of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole to amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Strategic Reduction of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole to 3-(1-phenyl-1H-tetrazol-5-yl)aniline

Introduction

The transformation of an aromatic nitro group into a primary amine is a fundamental and indispensable reaction in the synthesis of a wide array of active pharmaceutical ingredients (APIs), functional materials, and specialty chemicals.[1] The resulting aromatic amine serves as a versatile chemical handle, enabling further molecular elaboration through reactions such as amide bond formation, diazotization, and alkylation. This guide focuses on the specific reduction of this compound to its corresponding aniline, 3-(1-phenyl-1H-tetrazol-5-yl)aniline. This product is a valuable building block, incorporating the bioisosteric tetrazole ring, which is often used in medicinal chemistry as a surrogate for a carboxylic acid group.[2]

This document provides a detailed examination of several robust and widely-used methodologies for this transformation. As a senior application scientist, this guide moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the practical considerations necessary for successful execution in a research and development setting.

Overview of Core Reduction Methodologies

The conversion of a nitroarene to an aniline is a six-electron reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[3] A primary challenge in this synthesis is achieving high chemoselectivity, ensuring the nitro group is reduced without affecting other potentially sensitive functionalities. The choice of method is therefore dictated by the substrate's overall chemical structure, desired scale, and available laboratory equipment. The most prevalent and reliable methods fall into two main categories: Catalytic Hydrogenation and Metal-Mediated Reductions.[4][5]

Reaction_Scheme cluster_reactants Starting Material cluster_products Product SM This compound Reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂ or Fe/HCl) SM->Reagents Reaction Conditions P 3-(1-phenyl-1H-tetrazol-5-yl)aniline Reagents->P Reduction

Caption: Chemical transformation of the nitro compound to the target amine.

Part 1: Catalytic Hydrogenation

Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile; the only byproduct is water.[6] This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C).

Causality and Mechanistic Insight: The metal catalyst surface adsorbs both the hydrogen gas and the nitroarene. This co-adsorption facilitates the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction. The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) can be critical. Pd/C is highly effective for nitro group reductions but can also reduce other functional groups like alkenes, alkynes, and can cause dehalogenation or benzyl ether cleavage.[5][6] Raney Nickel is a suitable alternative if dehalogenation is a concern.[6]

Protocol 1: Reduction using H₂ and Palladium on Carbon (Pd/C)

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • To a round-bottom flask or a specialized hydrogenation vessel, add the this compound and the solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Note: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Seal the vessel and purge it by evacuating and backfilling with nitrogen three times.

  • Introduce hydrogen gas, either from a balloon or a pressurized system.

  • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Upon completion, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(1-phenyl-1H-tetrazol-5-yl)aniline.

  • The product can be purified further by crystallization or column chromatography if necessary.

Part 2: Metal-Mediated Reductions

The use of easily oxidized metals in acidic or neutral media is a classic, robust, and cost-effective method for nitro group reduction.[4][5] Common systems include tin(II) chloride (SnCl₂) in an alcohol solvent, and iron (Fe) powder in the presence of an acid like HCl or acetic acid.[4][6]

Causality and Mechanistic Insight: These reactions proceed via a series of single-electron transfers (SET) from the metal to the nitro group.[5] The resulting radical anion is protonated by the acidic medium. This sequence repeats until the amine is formed. These methods are often highly chemoselective, leaving functional groups like esters, ketones, and aryl halides intact.[5][7]

Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)

Stannous chloride is a mild and effective reagent for this transformation, often favored for its chemoselectivity.[6][8]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Extraction solvent (e.g., Ethyl Acetate)

Procedure:

  • Dissolve the this compound in ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

  • Add SnCl₂·2H₂O to the solution. The reaction is often exothermic.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts. Caution: This can be a vigorous process.

  • Filter the mixture through Celite® to remove the tin salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.[1]

  • Purify as required.

Protocol 3: Reduction using Iron (Fe) in Acidic Medium

This is a classic, highly reliable, and economical method for large-scale synthesis.[1]

Materials:

  • This compound (1.0 eq)

  • Iron (Fe) powder (3-5 eq)

  • Ethanol/Water mixture (e.g., 4:1)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Celite®

Procedure:

  • In a round-bottom flask with a reflux condenser, add the nitro compound and the ethanol/water solvent mixture.

  • Add the iron powder and ammonium chloride (or acetic acid) to the suspension.[1]

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction can be vigorous initially.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Filter the hot mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethyl acetate.[1]

  • Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.

  • Purify as needed.

Experimental_Workflow cluster_workflow General Laboratory Workflow A 1. Setup Reaction (Nitro Compound + Solvent + Reagent) B 2. Reaction (Stirring, Heating/Cooling as needed) A->B C 3. Monitoring (TLC / LC-MS) B->C C->B Incomplete D 4. Workup (Quenching, Neutralization) C->D Complete E 5. Filtration (Remove Catalyst / Metal Salts) D->E F 6. Extraction & Drying E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Crystallization / Chromatography) G->H I Pure Product H->I

Caption: A generalized workflow for the reduction and isolation process.

Comparative Analysis and Data Presentation

The choice of reduction protocol depends on several factors, including substrate compatibility, cost, and scale.

Parameter Catalytic Hydrogenation (H₂/Pd-C) Stannous Chloride (SnCl₂) Iron (Fe) / Acid
Chemoselectivity High, but can reduce other groups (alkenes, C-Hal bonds, benzyl ethers).[5][6]Generally high; tolerates esters, ketones, and halides well.[6]Excellent; tolerates a wide range of functional groups.[7]
Reaction Conditions Mild (RT, 1 atm H₂), but requires specialized equipment.Mild (RT to gentle heating).Vigorous, requires heating to reflux.
Workup Simple filtration to remove catalyst.[1]Requires neutralization and filtration of tin salts, which can be tedious.Requires filtration of large amounts of iron sludge.[1]
Cost & Scalability Catalyst can be expensive; scalability requires specialized reactors.Reagents are moderately priced; scalable.Very low cost reagents; excellent for large-scale synthesis.
Safety Concerns Handling of flammable H₂ gas and pyrophoric catalyst.Tin compounds are toxic.Vigorous reaction; handling of acid.
Typical Yields High to quantitative.Good to excellent.Good to excellent.

Safety and Handling

  • Catalytic Hydrogenation: Palladium on carbon can be pyrophoric. Always handle under an inert atmosphere and do not allow it to dry completely in the presence of air. Hydrogen gas is highly flammable; ensure proper ventilation and eliminate all ignition sources.

  • Stannous Chloride: Tin compounds are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iron/Acid: Reactions can be vigorous and exothermic. Use a reflux condenser and ensure adequate cooling is available. Acids are corrosive and should be handled in a fume hood.

  • Sodium Dithionite: Though not detailed in a primary protocol, if used as an alternative, note that it is combustible if wet and can self-heat.[9][10] Contact with acids liberates toxic sulfur dioxide gas.[11][12] Store in a dry, well-closed container away from acids and oxidants.[10]

Conclusion

The reduction of this compound to 3-(1-phenyl-1H-tetrazol-5-yl)aniline is a critical transformation for which several effective methods exist. Catalytic hydrogenation offers a clean and efficient route, ideal for substrates lacking other reducible groups.[1] For syntheses requiring high chemoselectivity on complex molecules, metal-mediated reductions using SnCl₂ or Fe/acid provide robust, scalable, and cost-effective alternatives.[1][13] The selection of the optimal protocol requires a careful analysis of the substrate's functional group tolerance, the desired scale of the reaction, and available laboratory infrastructure. The detailed protocols and comparative analysis herein provide researchers with the necessary foundation to confidently select and execute the most appropriate method for their specific synthetic goals.

References

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). (n.d.). WordPress. Retrieved February 24, 2026, from [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025, August 9). MDPI. Retrieved February 24, 2026, from [Link]

  • Help with Sodium Dithionite Reduction of Nitro groups. (2012, December 9). Reddit. Retrieved February 24, 2026, from [Link]

  • Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. (2021, April 20). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis. Retrieved February 24, 2026, from [Link]

  • mechanism of sodium dithionite aromatic nitro reduction? (2022, June 2). Sciencemadness Discussion Board. Retrieved February 24, 2026, from [Link]

  • Nitro Reduction Using Dithionite. (2022, December 2). Scribd. Retrieved February 24, 2026, from [Link]

  • SAFETY DATA SHEET - Sodium dithionite. (n.d.). Durham Tech. Retrieved February 24, 2026, from [Link]

  • Reduction of Imines and Cleavage of Oximes by Sodium Dithionite. (n.d.). designer-drug.com. Retrieved February 24, 2026, from [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • SODIUM DITHIONITE Material Safety Data Sheet. (n.d.). West Liberty University. Retrieved February 24, 2026, from [Link]

  • ICSC 1717 - SODIUM DITHIONITE. (n.d.). ILO/WHO. Retrieved February 24, 2026, from [Link]

  • Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. (2002, November 29). PubMed. Retrieved February 24, 2026, from [Link]

  • Hazardous Substance Fact Sheet - Sodium Dithionite. (n.d.). New Jersey Department of Health. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of 1,5- and 2,5-Disubstituted Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 1,5- and 2,5-disubstituted tetrazoles is a notorious challenge in medicinal chemistry. These isomers are formed simultaneously during the alkylation of 5-substituted tetrazoles or [3+2] cycloadditions.[1] While they share identical molecular weights and similar solubilities, their distinct electronic distributions (dipole moments) create specific windows for separation.

This guide provides a self-validating workflow to Identify , Separate , and Purify these isomers.

Module 1: Diagnostic & Identification (The "Is it Separated?" Phase)

Before attempting separation, you must definitively identify which isomer is which. Relying solely on proton NMR (


H) integration is risky due to overlapping signals.
Q: How do I definitively distinguish between the 1,5- and 2,5-isomers?

A: The most robust method is


N-HMBC  or 

C-HMBC
NMR. Do not rely on

H NMR chemical shifts alone, as they vary with substituents.
Feature1,5-Disubstituted (Proximal) 2,5-Disubstituted (Distal) Why?
Dipole Moment High (~5.0 - 6.0 D) Low (~2.5 D) 1,5-vectors add up; 2,5-vectors partially cancel.

C NMR (C-5)
Upfield (~150–156 ppm) Downfield (~162–168 ppm) C-5 in 2,5-isomer is more deshielded.
HMBC Correlation Strong

No/Weak Correlation N-C H protons correlate to C-5 in 1,5-isomer (3 bonds). In 2,5, this is a 4-bond distance.
TLC (Silica) Lower R

(Elutes 2nd)
Higher R

(Elutes 1st)
Higher polarity of 1,5-isomer interacts stronger with silica.
Q: My

H NMR shows two sets of signals. Which is which?

A: Generally, the


-protons (N-CH 

-R) of the 2,5-isomer appear downfield (higher ppm) relative to the 1,5-isomer.
  • Mechanism:[2][3][4] The 2,5-nitrogen (pyridine-like) is less electron-donating to the alkyl group than the 1,5-nitrogen (pyrrole-like), leading to greater deshielding of the adjacent protons.

Diagnostic Workflow Diagram

Tetrazole_ID Start Crude Mixture Analysis TLC Run TLC (30% EtOAc/Hex) Start->TLC Spots Two Spots Visible? TLC->Spots Yes Yes Spots->Yes Separable No No Spots->No Co-elution Top Spot (High Rf) Top Spot (High Rf) Yes->Top Spot (High Rf) Bottom Spot (Low Rf) Bottom Spot (Low Rf) Yes->Bottom Spot (Low Rf) Change Solvent Change Solvent No->Change Solvent Try Toluene/Acetone 2,5-Isomer (Likely) 2,5-Isomer (Likely) Top Spot (High Rf)->2,5-Isomer (Likely) HMBC Run 1H-13C HMBC 2,5-Isomer (Likely)->HMBC Confirm 1,5-Isomer (Likely) 1,5-Isomer (Likely) Bottom Spot (Low Rf)->1,5-Isomer (Likely) 1,5-Isomer (Likely)->HMBC Confirm Correlation (N-CH to C5) Correlation (N-CH to C5) HMBC->Correlation (N-CH to C5) Strong No Correlation No Correlation HMBC->No Correlation Absent CONFIRMED: 1,5-Isomer CONFIRMED: 1,5-Isomer Correlation (N-CH to C5)->CONFIRMED: 1,5-Isomer CONFIRMED: 2,5-Isomer CONFIRMED: 2,5-Isomer No Correlation->CONFIRMED: 2,5-Isomer

Caption: Logical workflow for distinguishing isomers using polarity (TLC) and connectivity (HMBC).

Module 2: Chromatographic Troubleshooting (The "Separation" Phase)

The dipole moment difference is your primary lever. The 2,5-isomer acts "lipophilic," while the 1,5-isomer acts "polar."

Q: The isomers are co-eluting on my Flash column. What solvent system should I use?

A: Avoid standard Hexane/Ethyl Acetate if resolution is poor. The high polarity of tetrazoles often causes tailing.

  • Recommendation: Switch to Toluene/Acetone or DCM/Methanol .

  • Protocol:

    • Equilibrate column with 100% Toluene.

    • Run a gradient from 0%

      
       10% Acetone.
      
    • Observation: The 2,5-isomer will elute sharply. The 1,5-isomer will elute significantly later, often requiring a push to 20-30% Acetone.

Q: I see severe peak tailing. Is my compound degrading?

A: Likely not. Tetrazoles are nitrogen-rich and can interact with acidic silanols on the silica gel.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface.

  • Note: Disubstituted tetrazoles are not acidic (unlike 1H-tetrazoles), but the TEA helps prevent non-specific binding of the electron-rich nitrogen lone pairs.

Separation Strategy Diagram

Separation_Strategy Input Crude Mixture (1,5 & 2,5) Method Select Purification Method Input->Method Flash Flash Chromatography (Normal Phase) Method->Flash Small Scale (<1g) Cryst Fractional Crystallization Method->Cryst Large Scale (>5g) Solvent Toluene / Acetone (Gradient) Flash->Solvent Optimize Mobile Phase Solvent2 Solvent2 Cryst->Solvent2 Dissolve in hot EtOH or EtOAc Fraction1 2,5-Isomer (Low Polarity) Solvent->Fraction1 First Fraction Fraction2 1,5-Isomer (High Polarity) Solvent->Fraction2 Second Fraction Cool Cool Solvent2->Cool Slow Cool Precipitate 1,5-Isomer (Higher MP/Lattice Energy) Cool->Precipitate Precipitate Forms MotherLiq MotherLiq Cool->MotherLiq Mother Liquor Evap Evap MotherLiq->Evap Evaporate & Column 2,5-Isomer Enriched 2,5-Isomer Enriched Evap->2,5-Isomer Enriched

Caption: Decision matrix for selecting between Chromatography and Crystallization based on scale and properties.

Module 3: Crystallization & Workup (The "Scale-Up" Phase)

When chromatography is too expensive or slow, exploit the lattice energy differences.

Q: Can I separate them without a column?

A: Yes, via Fractional Crystallization .

  • Principle: The 1,5-isomer is more polar and typically has a higher melting point and higher lattice energy. It is less soluble in non-polar solvents than the 2,5-isomer.

  • Protocol:

    • Dissolve the mixture in the minimum amount of hot Ethyl Acetate or Ethanol .

    • Add Hexane dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: The solid precipitate is usually the pure 1,5-isomer . The 2,5-isomer remains in the mother liquor.

Q: My product is "oiling out" instead of crystallizing.

A: This is common with tetrazoles due to their high nitrogen content and low melting points.

  • Troubleshooting:

    • Seed Crystal: If you have a tiny amount of pure isomer from a previous column, add it.

    • Solvent Switch: Switch to Isopropyl Alcohol (IPA) . Tetrazoles often crystallize better from IPA than from EtOAc.

Module 4: Prevention (Regiocontrol)

While this guide focuses on separation, the best fix is preventing the mixture.

  • Steric Control: Bulky substituents at the 5-position favor the 1,5-isomer slightly due to steric repulsion at the 2,5-position during alkylation, though electronic factors usually dominate favoring the 2,5-isomer.

  • Solvent Control:

    • Non-polar solvents (DCM, Toluene): Favor the 2,5-isomer (reaction driven by thermodynamics; 2,5 is generally more stable).

    • Polar solvents (DMF, Water): Can increase the ratio of the 1,5-isomer by stabilizing the more polar transition state, though 2,5 is typically still major.

References
  • Reynard, G., et al. (2022). "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.

    • Cited for: Mechanisms of alkylation and regioselectivity ratios.[1][3][5]

  • BenchChem. (2025).[1] "A Comparative Guide to 1H- and 2H-Tetrazole Tautomers in Synthetic Chemistry."

    • Cited for: Polarity differences and general synthesis protocols.[1]

  • Frija, L. M., et al. (2010). "Microwave-assisted synthesis of 1,5- and 2,5-disubstituted tetrazoles." Journal of Organic Chemistry.
  • Safaei-Ghomi, J., et al. (2019).[3] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." Nanomedicine Research Journal.[3]

    • Cited for: NMR shift data and biological relevance.[3][6]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. We will move beyond simple procedural steps to explore the causal relationships that govern reaction outcomes, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The synthesis of 1,5-disubstituted tetrazoles, such as this compound, is most commonly achieved via a [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between an organic azide (phenyl azide) and a nitrile (3-nitrobenzonitrile).[1][2] While seemingly straightforward, the thermal conditions of this reaction dictate a delicate balance between reaction kinetics and the stability of both reactants and products. This guide will help you navigate that balance.

Part 1: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses common questions regarding the role of temperature in the synthesis of this compound.

Q1: Why is temperature such a critical parameter in this specific tetrazole synthesis?

A: Temperature is the primary lever for controlling the reaction rate. The [3+2] cycloaddition between a nitrile and an azide has a significant activation energy barrier that must be overcome.[3] Insufficient thermal energy will result in a sluggish or stalled reaction.[4] However, excessive heat can introduce competing degradation pathways and side reactions, such as nitrile hydration or decomposition of the azide starting material.[5][6] Therefore, the optimal temperature is the point at which the rate of tetrazole formation is maximized while the rate of byproduct formation remains minimal.[7]

Q2: What is a typical starting temperature range for this type of cycloaddition reaction?

A: For the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, temperatures commonly range from 100°C to 150°C, often in high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[8][9][10][11] For the synthesis of a 1,5-disubstituted tetrazole using an organic azide, this range serves as an excellent starting point for optimization. A conservative initial experiment at 110-120°C is advisable.[10][12]

Q3: What are the consequences of the reaction temperature being too low?

A: The most common consequence of insufficient temperature is a low or nonexistent product yield.[4] The reaction may appear to stall, with starting materials consumed very slowly over an extended period. This is particularly true for nitriles that are electronically deactivated. You will observe little to no formation of the desired tetrazole product spot on a Thin-Layer Chromatography (TLC) plate, even after 12-24 hours.

Q4: What are the primary risks associated with an excessively high reaction temperature?

A: There are two main risks: compromised product purity and safety hazards.

  • Purity: High temperatures can promote unwanted side reactions. A common byproduct is the formation of the corresponding carboxamide (3-nitrobenzamide) via hydration of the nitrile starting material, especially if trace amounts of water are present.[5] At very high temperatures, you may also observe the formation of tar-like polymeric materials, which complicates purification.[6]

  • Safety: Organic azides can be thermally unstable. While phenyl azide is relatively stable compared to smaller alkyl azides, heating it unnecessarily to very high temperatures for prolonged periods increases the risk of decomposition. Furthermore, tetrazoles themselves are high-nitrogen, energetic compounds and can be thermally sensitive.[13][14]

Q5: How does my choice of solvent influence the optimal reaction temperature?

A: The solvent's boiling point defines the maximum achievable temperature at atmospheric pressure (reflux). Solvents like DMF (b.p. 153°C) and DMSO (b.p. 189°C) are frequently used because they can achieve the necessary thermal energy and effectively solvate the reactants.[8][10] If you were to use a lower-boiling solvent like toluene (b.p. 111°C), your maximum temperature would be limited, which might be insufficient to drive the reaction to completion at a reasonable rate.[10]

Q6: My reaction is proceeding slowly. Should I simply increase the temperature?

A: Not necessarily as a first step. While insufficient temperature is a likely cause, you must first verify other parameters. Ensure your reagents, particularly the phenyl azide, are pure and that your solvent is anhydrous. Catalyst choice, if any, also plays a crucial role.[9][15] If all other factors are confirmed to be correct, then a systematic and incremental increase in temperature is a logical next step in optimization.[16] This is preferable to a large, arbitrary jump in temperature, which could lead to the issues described in Q4.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This guide provides a systematic approach to resolving specific experimental problems.

Problem 1: Low or No Product Yield at a Standard Temperature (e.g., 120°C)
  • Question: I am running the reaction between 3-nitrobenzonitrile and phenyl azide in DMF at 120°C. After 24 hours, my TLC and LC-MS analysis shows over 90% unreacted starting material. What is the cause and what should I do?

  • Answer & Workflow: Before adjusting the temperature, it's critical to rule out other common issues. Low yield is a frequent problem that can stem from multiple factors.[4][8]

    Caption: Workflow for troubleshooting low reaction yield.

    • Verify Reagent Integrity: Phenyl azide can degrade over time. Ensure it is fresh or has been stored properly. Use anhydrous DMF, as water can interfere with the reaction.

    • Consider a Catalyst: While the thermal reaction can proceed, many tetrazole syntheses are accelerated by Lewis or Brønsted acids.[4][17] The addition of a catalyst like zinc bromide (ZnBr₂) or ammonium chloride could significantly improve the reaction rate at a given temperature.[18][19]

    • Initiate a Temperature Screen: If reagents and conditions are confirmed to be correct, proceed with a systematic temperature increase. Set up small-scale reactions at 120°C, 130°C, and 140°C. Monitor each reaction by TLC or LC-MS every 4-6 hours to track the disappearance of starting material and the appearance of the product.

Problem 2: Significant Byproduct Formation at Higher Temperatures
  • Question: I get a great conversion rate at 140°C, but my crude NMR shows a significant secondary product. How can I identify it and suppress its formation?

  • Answer: The most likely byproduct is 3-nitrobenzamide, formed from the hydration of 3-nitrobenzonitrile.[5] This is especially prevalent at higher temperatures in solvents like DMF, which can have trace amounts of water.

    Mitigation Strategies:

    • Lower the Temperature: This is the most direct solution. Decrease the temperature in 5-10°C increments (e.g., to 135°C or 130°C) and accept a potentially longer reaction time. The goal is to find a temperature where the rate of tetrazole formation is significantly faster than the rate of amide formation.

    • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvent. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reduce Reaction Time: Monitor the reaction closely. Once the consumption of the limiting reagent plateaus, work up the reaction immediately. Prolonged heating after the reaction has reached completion will only encourage byproduct formation.

Part 3: Experimental Protocol for Systematic Temperature Optimization

This protocol describes a One-Factor-at-a-Time (OFAT) method for determining the optimal reaction temperature.[7][16] The objective is to identify the temperature that provides the highest yield of pure product in a reasonable timeframe.

Materials
  • 3-nitrobenzonitrile

  • Phenyl azide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vials or flasks suitable for parallel synthesis

  • Heating block or oil bath capable of maintaining multiple, distinct temperatures

  • Magnetic stir bars

  • TLC plates (silica gel)

  • LC-MS for quantitative analysis

  • Standard workup reagents (Ethyl acetate, 1N HCl, brine, anhydrous sodium sulfate)

Experimental Workflow Diagram

Caption: Experimental workflow for optimizing reaction temperature.

Procedure
  • Setup: Place four identical reaction vials, each with a magnetic stir bar, into a parallel heating block. Label them T1, T2, T3, and T4.

  • Reagent Preparation: In a single flask, dissolve 3-nitrobenzonitrile (1.0 equiv) and phenyl azide (1.1 equiv) in a sufficient volume of anhydrous DMF to create a stock solution for all four reactions.

  • Reaction Initiation: Aliquot the exact same volume of the stock solution into each of the four reaction vials. Seal the vials under an inert atmosphere (e.g., N₂).

  • Heating: Set the temperatures for the four heating block zones to 110°C, 120°C, 130°C, and 140°C, respectively. Begin stirring.

  • Monitoring: At regular intervals (e.g., 4, 8, 16, and 24 hours), carefully withdraw a small aliquot from each reaction mixture for analysis by TLC and/or LC-MS.[4] This allows you to track the rate of conversion and the formation of any byproducts over time.

  • Workup: Once the reactions are complete (e.g., after 24 hours or when conversion in the most promising reaction has stalled), cool all vials to room temperature. Dilute each reaction mixture with ethyl acetate and water.

  • Acidification & Extraction: Transfer the mixture to a separatory funnel. Carefully add 1N HCl dropwise to acidify the aqueous layer to a pH of 1-2.[4][8] This protonates the tetrazole, making it more soluble in the organic layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Isolation: Combine the organic layers for each experiment, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: Determine the mass of the crude product for each experiment and calculate the isolated yield. Analyze the purity of each product by ¹H NMR and/or LC-MS.

Part 4: Data Interpretation

Summarize your quantitative results in a table to facilitate direct comparison.

ExperimentTemperature (°C)Reaction Time (h)Conversion (%) (by LC-MS)Isolated Yield (%)Purity / Key Byproducts
T1110244541High purity, trace starting material
T2120248581High purity
T3130249892Excellent purity, trace byproducts
T414016>9988Noticeable 3-nitrobenzamide peak

Interpretation:

  • T1 (110°C): The temperature is too low, resulting in incomplete conversion.

  • T2 (120°C): A significant improvement in yield, suggesting this is within the effective range.

  • T3 (130°C): This appears to be the optimal temperature in this screen, offering the best combination of high yield and excellent purity within a 24-hour timeframe.

  • T4 (140°C): While the reaction is fastest, the isolated yield is slightly lower, likely due to byproduct formation (3-nitrobenzamide) that complicates isolation and reduces the mass of the desired product.

Part 5: Critical Safety Precautions

  • Azide Handling: Sodium azide and organic azides are toxic. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Hydrazoic Acid Formation: During the acidic workup, highly toxic and explosive hydrazoic acid (HN₃) can be generated.[18] Always perform the acidification step slowly, in an ice bath, and within a certified chemical fume hood.

  • Thermal Stability: Tetrazoles are energetic compounds.[14] Avoid excessive heat during isolation (e.g., on a rotovap) and do not scrape the solid product aggressively if it is completely dry.

References

  • Technical Support Center: Tetrazole Ring Form
  • Technical Support Center: Synthesis of Substituted Tetrazoles - Benchchem.
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles - SciELO.
  • Synthesis of 5-Substituted 1H-Tetrazole with Various Catalysts a - ResearchG
  • Facile synthesis of 5-substituted-1 H-tetrazoles catalyzed by reusable nickel zirconium phosph
  • Syntheses of 5-Substituted 1H-Tetrazoles C
  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor - MIT Open Access Articles.
  • Step-by-step synthesis protocol for 5-substituted Tetrazoles. - Benchchem.
  • New Experimental Techniques for Organic Synthesis - Mettler Toledo.
  • Facile synthesis of 5-substituted-1 H-tetrazoles catalyzed by reusable nickel zirconium phosph
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  • How to set a synthesis reaction to a particular temperature?
  • Reaction sequence optimization Definition - Organic Chemistry II Key Term - Fiveable.
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  • Optimizing Chemical Reactions - ACS Public
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  • tetrazole synthesis from a nitrile and azide - labor
  • Synthesis of 5-phenyl-1H-tetrazole in the presence of different amounts...
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles - ACS Public
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
  • What are the reaction conditions to synthesize Tetrazole ring by reacting organic azide and acetonitrile?
  • Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course | Journal of Chemical Education - ACS Public
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temper
  • 1,3-Dipolar cycloaddition - Wikipedia.
  • 1-Phenyl-1H-tetrazole-5-thiol - Santa Cruz Biotechnology.
  • Huisgen 1,3-Dipolar Cycloaddition - Organic Chemistry Portal.
  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC.
  • 5-(4-Nitrophenyl)-1H-tetrazole, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by C
  • Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl) - PMC.
  • Thermal hazard and mechanism study of 5-(4-Pyridyl)
  • SAFETY DATA SHEET - according to Regul

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stability of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, particularly concerning its stability under basic conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and handling of this compound.

Q1: What are the key structural features of this compound and how do they influence its stability?

A1: this compound possesses a tetrazole ring, which is an aromatic five-membered heterocycle with four nitrogen atoms.[1] This high nitrogen content contributes to its good thermal and chemical stability due to the aromaticity of the system.[2] However, the stability is influenced by the substituents on the ring.[2] In this specific molecule, the key features are:

  • 1,5-Disubstituted Tetrazole Ring: The presence of both a phenyl group at the N1 position and a 3-nitrophenyl group at the C5 position makes it a 1,5-disubstituted tetrazole. This substitution pattern is crucial as it can act as a bioisostere for the cis-amide bond in peptidomimetics.[3]

  • Electron-Withdrawing Nitro Group: The nitro group (-NO2) on the phenyl ring at the C5 position is a strong electron-withdrawing group. This feature significantly influences the electronic properties of the tetrazole ring and can impact its reactivity. The presence of nitro groups is often associated with energetic materials, but it can also affect the stability of the heterocyclic ring.[2][4][5]

Q2: In general, how stable are tetrazole rings to basic conditions?

A2: Tetrazoles are generally considered stable across a wide pH range.[1] They are weak bases and the tetrazole ring itself is metabolically more stable than a carboxylic acid group at physiological pH.[6] However, the proton at the N-H position of an unsubstituted or 5-substituted tetrazole is acidic, with a pKa similar to that of carboxylic acids, and can be readily removed by a base.[2] In the case of 1,5-disubstituted tetrazoles like the one , there is no acidic proton on the tetrazole ring itself, which generally enhances its stability towards bases.

Q3: What initial signs might indicate decomposition of this compound under basic conditions?

A3: Visual inspection of the reaction mixture is the first line of defense. Common indicators of decomposition include:

  • Color Change: A noticeable and often rapid change in the color of the solution, potentially to a darker or unexpected hue, can signal the formation of degradation products.

  • Gas Evolution: The tetrazole ring can decompose to release nitrogen gas (N2).[7] Any unexplained bubbling or effervescence should be treated as a sign of decomposition.

  • Precipitate Formation: The appearance of an unexpected solid may indicate the formation of insoluble degradation products.

  • Inconsistent TLC or HPLC Analysis: The appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate or new peaks in a High-Performance Liquid Chromatography (HPLC) chromatogram are clear indicators of impurity formation, which could be due to decomposition.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during experiments with this compound in basic media.

Issue 1: Unexpected Side-Product Formation

Q: I am performing a reaction with this compound using a strong base (e.g., NaOH, KOH) and observing an unexpected major side-product. What could be happening?

A: While the 1,5-disubstituted tetrazole ring is generally stable, strong basic conditions, especially when coupled with elevated temperatures, can lead to degradation. The electron-withdrawing nitro group can make the C5 carbon of the tetrazole ring more susceptible to nucleophilic attack.

Possible Cause:

  • Hydrolytic Cleavage: Strong bases can promote the hydrolysis of the tetrazole ring. The mechanism likely involves nucleophilic attack of a hydroxide ion at the C5 position, leading to ring opening. The subsequent elimination of nitrogen gas is a potential driving force for this decomposition.

Troubleshooting Steps & Explanations:

  • Lower the Reaction Temperature: Many degradation pathways are kinetically controlled and have a higher activation energy than the desired reaction. Reducing the temperature can significantly slow down the rate of decomposition while still allowing the intended reaction to proceed, albeit at a slower rate.

  • Use a Weaker Base: If the reaction chemistry allows, consider using a milder, non-nucleophilic base. Bases like potassium carbonate (K2CO3) or triethylamine (TEA) are less likely to induce hydrolytic cleavage compared to strong hydroxides.[2]

  • Minimize Reaction Time: Prolonged exposure to harsh basic conditions increases the likelihood of degradation. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed or the desired product formation has plateaued.

  • Employ Anhydrous Conditions: The presence of water is necessary for hydrolysis. If the reaction can be performed under anhydrous conditions, the risk of hydrolytic decomposition will be significantly reduced.

Issue 2: Low or No Yield of the Desired Product

Q: My reaction, which is supposed to proceed in the presence of a base, is giving a very low yield of the expected product. I suspect the starting material is degrading.

A: A low yield is a strong indicator that the starting material is being consumed by a non-productive pathway. In addition to the hydrolytic cleavage mentioned above, other degradation routes are possible.

Possible Causes:

  • Base-Induced Rearrangement or Isomerization: While less common for 1,5-disubstituted tetrazoles, strong bases can sometimes induce unexpected molecular rearrangements.

  • Reaction with the Solvent: In some cases, the base may deprotonate the solvent (e.g., alcohols), which can then act as a nucleophile and attack the tetrazole ring.

Troubleshooting Workflow:

G start Low Yield Observed check_sm Analyze Crude Reaction Mixture (TLC, HPLC, LC-MS) start->check_sm sm_present Starting Material Largely Unreacted check_sm->sm_present sm_consumed Starting Material Consumed check_sm->sm_consumed increase_cond Increase Temperature or Use Stronger Base sm_present->increase_cond optimize_base Optimize Base: - Weaker, non-nucleophilic base - Anhydrous conditions sm_consumed->optimize_base end Improved Yield increase_cond->end optimize_temp Optimize Temperature: - Lower temperature to minimize  decomposition optimize_base->optimize_temp optimize_time Optimize Reaction Time: - Monitor closely and quench  promptly optimize_temp->optimize_time optimize_time->end

Caption: Troubleshooting workflow for low reaction yield.

Explanation of the Workflow:

  • Analyze the Crude Reaction Mixture: Before making any changes, it is crucial to understand what is happening in the reaction flask. Is the starting material being consumed? Are there multiple products? LC-MS can be particularly useful here to get the mass of the byproducts, which can provide clues to the degradation pathway.

  • Starting Material Unreacted: If a significant amount of starting material remains, the reaction conditions may not be sufficiently activating. In this case, a stronger base or higher temperature might be necessary. However, proceed with caution and monitor for decomposition.

  • Starting Material Consumed: If the starting material is gone but the desired product yield is low, decomposition is the likely culprit. In this scenario, the focus should be on making the reaction conditions milder. This involves a systematic optimization of the base, temperature, and reaction time as detailed in the diagram and the previous troubleshooting section.

Issue 3: Inconsistent Results Between Batches

Q: I am getting inconsistent results when I run the same reaction on different days. Sometimes it works well, and other times it fails. What could be the cause?

A: Inconsistent results often point to subtle variations in experimental conditions that are not being adequately controlled.

Potential Sources of Inconsistency & Solutions:

ParameterPotential IssueRecommended Action
Base Quality & Concentration The concentration of a basic solution can change over time due to absorption of atmospheric CO2. Solid bases can be hygroscopic.Use freshly prepared solutions of bases. If using a solid base, ensure it is properly dried and stored in a desiccator. Periodically titrate stock solutions to verify their concentration.
Solvent Quality The presence of water or other impurities in the solvent can affect the reaction.Use anhydrous solvents from a reliable supplier or freshly distill/dry the solvent before use.
Atmosphere Reactions sensitive to air or moisture can be affected by ambient humidity.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.
Temperature Control Inconsistent heating from hot plates or oil baths can lead to variable reaction rates and decomposition.Use a reliable temperature controller and ensure the reaction vessel is properly immersed in the heating bath for consistent temperature transfer.

Section 3: Experimental Protocol

This section provides a general, illustrative protocol for a reaction involving this compound under basic conditions. This is a hypothetical example and should be adapted for specific experimental needs.

Illustrative Example: N-Alkylation of a Phenol using this compound as a leaving group precursor (conceptual)

This is a conceptual example. The reactivity of the tetrazole as a leaving group would need to be experimentally verified.

Objective: To perform a Williamson ether synthesis using a base.

Reaction Scheme:

Ar-OH + this compound-activated substrate --(Base)--> Ar-O-R + byproduct

Materials:

  • Phenol derivative (1.0 eq)

  • Activated substrate (1.1 eq)

  • Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2), add the phenol derivative and anhydrous K2CO3.

  • Add anhydrous DMF via syringe.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add the activated substrate to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Key Steps:

  • Anhydrous Conditions: Minimizes the risk of hydrolytic side reactions.

  • K2CO3 as Base: A moderately strong, non-nucleophilic base that is sufficient to deprotonate the phenol without promoting significant degradation of the tetrazole moiety.

  • Inert Atmosphere: Protects the reaction from atmospheric moisture and oxygen, which could lead to side reactions.

Section 4: Mechanistic Insights

Proposed Degradation Pathway under Strong Basic Conditions

While the 1,5-disubstituted tetrazole ring is relatively robust, a plausible degradation pathway under harsh basic conditions (e.g., concentrated NaOH at high temperatures) is initiated by nucleophilic attack of a hydroxide ion.

G sub This compound int1 Ring-Opened Intermediate sub->int1 OH- attack at C5 prod Degradation Products + N2 gas int1->prod Ring Cleavage

Caption: Proposed degradation pathway of this compound.

This simplified diagram illustrates the initial nucleophilic attack leading to a ring-opened intermediate, which is likely unstable and rapidly decomposes to various products, including the evolution of nitrogen gas. The electron-withdrawing nature of the nitrophenyl group can make the C5 carbon more electrophilic and thus more susceptible to this initial attack.

References

  • Zhang, Y. et al. (2021). Challenging the Limits of Nitro Groups Associated with a Tetrazole Ring. Organic Letters, 21(13), 5249-5253. Available at: [Link]

  • Klapötke, T. M. et al. (2019). Challenging the Limits of Nitro Groups Associated with a Tetrazole Ring. PubMed. Available at: [Link]

  • Yáñez, M. et al. (2002). Nitro derivatives of pyrrole, furan and 1H-tetrazole: ring or nitro bases? New Journal of Chemistry, 26(11), 1567-1574. Available at: [Link]

  • El Badaoui, H. et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 1-30. Available at: [Link]

  • Ghorbani-Choghamarani, A. & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

  • Dalinger, I. et al. (2025). Strategic integration of nitroimino and dinitromethyl explophores onto tetrazole: as a material with enhanced thermal stability and optimized oxygen balance. ResearchGate. Available at: [Link]

  • Khan, I. et al. (2020). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. RSC Advances, 10(42), 24969-24977. Available at: [Link]

  • Kazemi, M. et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14836-14945. Available at: [Link]

  • Sbardella, G. et al. (2021). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. European Journal of Medicinal Chemistry, 226, 113845. Available at: [Link]

  • Kappe, C. O. et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 7, 503-517. Available at: [Link]

  • Demko, Z. P. & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Available at: [Link]_

  • Kappe, C. O. et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. National Center for Biotechnology Information. Available at: [Link]

  • Kumbhare, R. M. et al. (2015). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate. Available at: [Link]

  • Kappe, C. O. et al. (2011). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. PubMed. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • Himo, F. et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 67(24), 8489-8497. Available at: [Link]

  • Gesto, D. et al. (2015). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 20(5), 8489-8517. Available at: [Link]

  • Abdul Hussein, N. M. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala. Available at: [Link]

  • Ortega, A. et al. (2019). Synthesis of 1,5-disubstituted tetrazoles containing propargyl moiety. Sciforum. Available at: [Link]

  • Wang, Y. et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]

  • Safaei-Ghomi, J. et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Available at: [Link]

  • Klingbeil, J. E. (1957). The acetylation of 1-(p-nitrophenyl)-5-aminotetrazole and 5-(p-nitrophenylamino)tetrazole. Michigan State University. Available at: [Link]

  • Singh, R. et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. Available at: [Link]

  • ResearchGate. (n.d.). 16.6 Chemical structures representing 5-(3-nitrophenyl)-1H-tetrazole.... Available at: [Link]

  • Ramasamy, S. et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Pharmaceutical Negative Results, 13(S01), 22-35. Available at: [Link]

  • Shkineva, T. K. et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData, 7(12), x221203. Available at: [Link]

  • SpectraBase. (n.d.). 1H-tetrazole, 5-[[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio]-1-phenyl-. Available at: [Link]

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Validation & Comparative

Introduction: The Structural Significance of 1,5-Disubstituted Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-phenyl-5-(3-nitrophenyl)tetrazole

In the landscape of medicinal chemistry and materials science, tetrazole derivatives are of paramount importance. Their ability to act as bioisosteres for carboxylic acids, coupled with their unique electronic properties, makes them a cornerstone in the design of novel therapeutic agents and energetic materials.[1] The 1,5-disubstituted pattern, in particular, offers a versatile scaffold for tuning molecular properties. 1-phenyl-5-(3-nitrophenyl)tetrazole serves as an exemplary case, featuring a complex interplay of electronic effects from two distinct aryl substituents on the tetrazole core.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such molecules. While 1H NMR provides information on the proton environment, 13C NMR offers a direct window into the carbon skeleton, revealing subtle electronic changes and confirming connectivity. This guide provides a comprehensive analysis of the expected 13C NMR chemical shifts for 1-phenyl-5-(3-nitrophenyl)tetrazole, grounded in comparative data from structurally related compounds and fundamental NMR principles. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret spectra, validate synthesis, and understand the structure-property relationships of this important molecular class.

Molecular Structure and Carbon Numbering Scheme

To facilitate a clear and unambiguous discussion of the chemical shifts, a standardized numbering system for the carbon atoms of 1-phenyl-5-(3-nitrophenyl)tetrazole is essential. The structure and the adopted numbering convention are illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a 1. Weigh 15-25 mg of sample b 2. Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) a->b c 3. Transfer to a 5 mm NMR tube b->c d 4. Insert sample and lock on solvent signal e 5. Tune and match the 13C probe d->e f 6. Set acquisition parameters: - Pulse Program: zgpg30 - Temperature: 298 K - Scans (NS): 1024-4096 - Spectral Width (SW): ~240 ppm - Acquisition Time (AQ): ~1.0 s - Relaxation Delay (D1): 2.0 s e->f g 7. Acquire spectrum f->g h 8. Apply exponential multiplication (LB = 1-2 Hz) i 9. Fourier Transform (FT) h->i j 10. Phase correct the spectrum i->j k 11. Calibrate spectrum to solvent residual peak (CDCl3: δ 77.16; DMSO-d6: δ 39.52) j->k l 12. Integrate signals and pick peaks k->l

Figure 2. Standard workflow for 13C NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of the synthesized 1-phenyl-5-(3-nitrophenyl)tetrazole.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice due to its low viscosity and volatility, but DMSO-d₆ may be required for less soluble compounds. [2] * Transfer the solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are present.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the solvent. This step is crucial for maintaining field stability during the long acquisition times required for 13C NMR.

    • Tune and match the 13C probehead to the sample. This maximizes the signal-to-noise ratio by ensuring efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence, such as zgpg30 (a 30° pulse with power-gated decoupling), to obtain a spectrum where all carbon signals appear as singlets.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope (~1.1%), a large number of scans (typically 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): Set a spectral width of approximately 220-250 ppm to ensure all expected carbon signals (from ~0 to 220 ppm) are captured.

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between pulses, although quantitative analysis would require a much longer delay (5x T₁).

  • Data Processing:

    • Apply an exponential window function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by referencing the solvent's residual peak to its known value (e.g., CDCl₃ at δ 77.16 ppm). [2]This is the most critical step for ensuring data accuracy and comparability.

Conclusion

The structural characterization of complex heterocyclic systems like 1-phenyl-5-(3-nitrophenyl)tetrazole is critically dependent on the precise application and interpretation of spectroscopic techniques. This guide provides a robust framework for understanding the 13C NMR spectrum of this molecule. By leveraging comparative analysis with known compounds and applying fundamental principles of substituent effects, we have established a reliable set of predicted chemical shifts. This information, coupled with the detailed experimental protocol, empowers researchers to confidently assign spectra, verify synthetic outcomes, and delve deeper into the structure-activity relationships that govern the function of these versatile molecules.

References

  • RSC. (n.d.). Supplementary information. Royal Society of Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from a source detailing experimental procedures for NMR spectroscopy.
  • Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. DOI: 10.22034/nmrj.2019.02.006.
  • Gok, S., Yildiz, E., & Yilmaz, F. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. Macromolecular Chemistry and Physics, 224, 2200371.
  • Martinez, A., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(1), M1203. DOI: 10.3390/M1203.
  • Mekky, A. H., & Thamir, S. M. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1- phenyl-1h-tetrazole-5-thiol derivatives. International Journal of Drug Delivery Technology, 9(1), 123-131.
  • ResearchGate. (n.d.). 1H-and 13C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i).
  • Arenas-Martinez, C., et al. (2024). Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry, 20, 3077–3086. DOI: 10.3762/bjoc.20.307.
  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). International Journal of Organic Chemistry, 3(4), 229-235.
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  • Zamani, L., Mirjalili, B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.
  • Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-Substituted Azoles, a Conformational Study. Acta Chemica Scandinavica, 27, 3101-3110.
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  • International Journal of Pharmacy and Pharmaceutical Sciences. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.
  • Rathnayake, A. S., et al. (2017). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. Beilstein Journal of Organic Chemistry, 13, 1146–1157. DOI: 10.3762/bjoc.13.114.
  • Klapötke, T. M., et al. (2021). Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives.
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Technical Guide: FTIR Characterization of 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic profile for 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole , a 1,5-disubstituted tetrazole scaffold frequently utilized as a bioisostere for carboxylic acids in drug design and as a high-energy density material precursor.

Accurate characterization of this compound relies on distinguishing the unique vibrational modes of the tetrazole ring from the starting amide precursors and structural isomers (e.g., the 4-nitrophenyl analog). This document details the characteristic FTIR peaks, offers a comparative analysis against key alternatives, and provides a validated experimental protocol for structural verification.

Molecular Profile & Structural Logic

To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its three vibrational domains:

  • The Tetrazole Core (CN₄): A five-membered aromatic ring containing four nitrogen atoms.[1] It exhibits characteristic "breathing" and stretching modes distinct from other heterocycles.

  • The 3-Nitrophenyl Moiety (at C5): A meta-substituted benzene ring bearing a nitro group. The "meta" position dictates specific out-of-plane bending vibrations in the fingerprint region.

  • The Phenyl Moiety (at N1): A monosubstituted benzene ring attached to the nitrogen, contributing its own set of aromatic overtones.

Comprehensive FTIR Characteristic Peaks

The following table synthesizes experimental data and theoretical assignments for 1,5-disubstituted tetrazoles. The "Diagnostic Value" column highlights which peaks are critical for confirming identity versus those that are merely supportive.

Table 1: Diagnostic FTIR Peaks of this compound
Frequency Range (cm⁻¹)Functional Group AssignmentMode DescriptionDiagnostic Value
3030 – 3100 C-H (Aromatic)Stretching (ν)Supportive: Confirms aromaticity but common to precursors.
1590 – 1635 C=N (Tetrazole) Stretching (ν)Critical: Distinguishes the formed tetrazole ring. Often appears as a shoulder or distinct peak near aromatic C=C.
1530 – 1550 NO₂ (Nitro) Asymmetric Stretch (ν_as)High: Confirms integrity of the nitro group.
1430 – 1460 N=N (Tetrazole) Stretching (ν)Critical: A hallmark of the tetrazole ring system.
1340 – 1360 NO₂ (Nitro) Symmetric Stretch (ν_s)High: Paired with the 1530 band to confirm NO₂ presence.
1270 – 1290 C-N (Exocyclic)Stretching (ν)Moderate: Linkage between the phenyl rings and the tetrazole core.
1000 – 1100 Tetrazole RingRing Breathing/DeformationHigh: Specific to the 5-membered nitrogen-rich ring.
780 – 810 C-H (Meta-Ar)Out-of-Plane Bending (γ)Critical: Distinguishes the 3-nitro (meta) isomer from the 4-nitro (para) isomer.
690 – 710 C-H (Mono-Ar)Out-of-Plane Bending (γ)Moderate: Characteristic of the N1-phenyl group.

Note on the "Silent" Region: Unlike its amide precursor, this molecule should NOT exhibit a strong carbonyl (C=O) peak in the 1650–1700 cm⁻¹ range. The absence of this peak is the primary evidence of successful synthesis.

Comparative Analysis: Performance vs. Alternatives

In drug development and synthesis, "alternatives" often refer to impurities (precursors) or structural isomers that can contaminate the final product.

Scenario A: Synthesis QC (Product vs. Amide Precursor)

The most common synthesis route involves the conversion of an amide (e.g., N-(3-nitrobenzoyl)aniline) into the tetrazole via a chloro-imide intermediate (Von Braun reaction) or direct cycloaddition.

  • The Alternative (Precursor): N-(3-nitrobenzoyl)aniline

  • The Product: this compound

FeaturePrecursor (Amide) SpectrumProduct (Tetrazole) SpectrumQC Decision
1650–1690 cm⁻¹ Strong C=O Stretch (Amide I)Absent (Background noise only)If C=O exists, reaction is incomplete.
3200–3400 cm⁻¹ Broad N-H Stretch Absent If N-H exists, unreacted amine or amide is present.
1430–1460 cm⁻¹ Weak/AbsentDistinct N=N Stretch Confirms tetrazole ring closure.
Scenario B: Isomer Differentiation (Meta vs. Para)

When nitrating phenyl-tetrazoles or using different starting aldehydes, the 4-nitrophenyl (para) isomer is a common alternative or contaminant.

  • The Alternative (Isomer): 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole

  • The Product: this compound

differentiation Strategy: Focus on the Fingerprint Region (600–900 cm⁻¹) .

  • Meta (3-nitro): Exhibits two distinct bending bands typically around 680–700 cm⁻¹ and 780–810 cm⁻¹ .

  • Para (4-nitro): Exhibits a single strong band typically around 800–860 cm⁻¹ due to the symmetry of para-substitution.

Experimental Protocol

To replicate the characteristic peaks described above, follow this validated FTIR methodology.

Materials
  • Sample: >98% pure this compound (dried in vacuo).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.

  • Equipment: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

Step-by-Step Methodology
  • Background Collection:

    • Scan the clean ATR crystal or empty sample holder (air) to establish a background baseline.

    • Settings: 4 cm⁻¹ resolution, 16 scans.

  • Sample Preparation (Choose One):

    • Method A (ATR - Recommended): Place ~2 mg of solid sample onto the diamond crystal. Apply high pressure using the anvil clamp to ensure uniform contact.

    • Method B (KBr Pellet): Grind 1 mg sample with 100 mg dry KBr in an agate mortar. Press into a transparent pellet at 8-10 tons pressure.

  • Acquisition:

    • Scan range: 4000 cm⁻¹ to 450 cm⁻¹.

    • Accumulate 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Data Processing:

    • Apply baseline correction.

    • Normalize intensity (0-100% T or Absorbance units) for comparison.

    • Identify peaks using the Diagnostic Table in Section 3.

Decision Workflow Diagram

The following diagram illustrates the logical flow for validating the compound using FTIR data, specifically filtering out precursors and isomers.

FTIR_Validation_Workflow Start Start: Crude Product Analysis Check_CO Check 1650-1690 cm⁻¹ (Is C=O present?) Start->Check_CO Fail_Precursor Result: Incomplete Reaction (Amide Precursor Detected) Check_CO->Fail_Precursor Yes (Peak Found) Check_Fingerprint Check 600-900 cm⁻¹ (Fingerprint Region) Check_CO->Check_Fingerprint No (Silent) Isomer_Para Result: Para-Isomer (4-Nitro) (Single band ~830 cm⁻¹) Check_Fingerprint->Isomer_Para Single Strong Band Isomer_Meta Result: Meta-Isomer (3-Nitro) (Dual bands ~690 & 790 cm⁻¹) Check_Fingerprint->Isomer_Meta Dual Bands Final_Validation Final Check: 1430-1460 cm⁻¹ (N=N Tetrazole Stretch) Isomer_Meta->Final_Validation Final_Validation->Fail_Precursor Peak Absent Success VALIDATED PRODUCT This compound Final_Validation->Success Peak Present

Caption: Logic gate for structural validation of this compound via FTIR, distinguishing it from amide precursors and para-isomers.

References

  • Zamani, L., et al. (2015).[2] Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry.

  • NIST Chemistry WebBook. 1-Methyl-5-(3-nitrophenyl)-1H-tetrazole IR Spectrum. National Institute of Standards and Technology.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Ghodsinia, S. S. E., & Akhlaghinia, B. (2015).[3] Supplementary Information: A rapid metal free synthesis of 5-substituted-1H-tetrazoles. Royal Society of Chemistry.[3][4]

  • BenchChem. Comparative spectroscopic analysis of nitrophenol isomers. (Reference for Meta vs Para substitution patterns).

Sources

Safety Operating Guide

5-(3-nitrophenyl)-1-phenyl-1H-tetrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

IMMEDIATE ACTION REQUIRED: Treat 5-(3-nitrophenyl)-1-phenyl-1H-tetrazole as a high-energy material .[1][2][3][4][5]

As a Senior Application Scientist, I must clarify a critical misconception: this is not merely a "toxic organic solid." It is a nitrogen-rich heterocycle combined with a nitro-aromatic group.[1][2][3][4][5] The tetrazole ring (


) is inherently energetic due to its high heat of formation, and the nitro group (

) provides additional oxygen balance, increasing its sensitivity to shock and thermal decomposition.[4][5]

The Golden Rule of Tetrazole Disposal:

Never attempt to chemically neutralize this compound (e.g., via oxidation or reduction) in a standard laboratory fume hood.[3][5] The risk of generating unstable intermediates or triggering a thermal runaway is unacceptable.[1][3][4] Controlled incineration via a licensed hazardous waste facility is the only validated disposal method. [1][3][5]

Hazard Characterization & Risk Assessment

Before initiating disposal, you must categorize the specific state of your waste.[3][4][5][6]

PropertyCritical Value / IndicatorOperational Implication
Thermal Stability Decomposes >150°C (Est.)[1][2][3][4][5][7]Do not autoclave. Keep away from hot plates.
Shock Sensitivity Moderate to HighNo metal spatulas. Use only Teflon/wood/plastic.[1][2][3][4]
Chemical Incompatibility Strong Acids, Heavy MetalsForms shock-sensitive metal azides/tetrazolates.[1][2][3][4][5]
RCRA Waste Code D003 (Reactive), D001 (Ignitable)Must be segregated from general organic waste.[3][5]
The "Energetic Backbone" Risk

The tetrazole ring is thermodynamically unstable relative to its decomposition products (


 gas).[4] When triggered, the decomposition is exothermic and volume-expanding:


The attached nitro group (

) lowers the activation energy for this decomposition, making the 3-nitrophenyl derivative significantly more sensitive than simple phenyltetrazole.[1][2][3][4][5]

Pre-Disposal Stabilization (The "Self-Validating" Protocol)

You cannot simply toss this bottle into a waste drum.[1][2][3][4] You must stabilize it to ensure it does not detonate during transport.[1][2][3][4]

Step 1: The "Thread Check" (Visual Validation)[2][3][5]
  • Action: Inspect the threads of the screw cap.

  • Danger Sign: If you see crusty, crystal deposits in the threads, DO NOT OPEN THE BOTTLE. Friction from unscrewing the cap can detonate the crystals, rupturing the container.[3][4][5]

  • Contingency: If crystals are present, treat the entire container as a "Bomb Squad" item. Contact EHS immediately.

Step 2: Desensitization (Wetting)

Dry tetrazoles are most dangerous.[2][3] Water or a water/alcohol mix acts as a heat sink and lubricant.[1][3][4]

  • Protocol: If the material is dry powder, gently add 20-30% water or ethanol by weight to the container (if safe to open).[1][2][3][4][5]

  • Why: This phlegmatizes the solid, significantly reducing friction and impact sensitivity.[3][4]

Step 3: Segregation from Metals
  • Critical Error: Never dispose of tetrazoles in metal safety cans or containers with metal caps.

  • Mechanism: Tetrazoles are acidic (

    
    ).[1][2][3][4][5] They can react with iron, copper, or lead to form heavy metal tetrazolates , which are primary explosives (similar to lead azide).[3][4][5]
    
  • Requirement: Use only HDPE (High-Density Polyethylene) or Glass containers.[1][2][3][4][5]

Operational Disposal Workflow

This workflow describes the Lab Pack process, which is the industry standard for small-quantity high-hazard chemicals.[1][2][3][4][5]

DisposalWorkflow Start Waste Identification: This compound StateCheck State of Matter Check Start->StateCheck DrySolid Dry Solid / Pure Substance StateCheck->DrySolid Powder/Crystals Solution In Solution (Solvent) StateCheck->Solution Dissolved Wetting Phlegmatization: Add 25% Water/Ethanol to dampen solid DrySolid->Wetting Reduce Sensitivity PHCheck pH Check: Ensure pH > 5 (Prevent Acidic Precipitation) Solution->PHCheck Container Primary Container: HDPE Wide-Mouth Jar (NO METAL CAPS) Wetting->Container PHCheck->Container Labeling Labeling: 'Hazardous Waste - Reactive' 'D003' & 'D001' Container->Labeling LabPack Lab Pack Assembly: Place in drum with Vermiculite (Absorbent) Labeling->LabPack Final Transfer to EHS/TSDF for Incineration LabPack->Final

Figure 1: Decision logic for preparing tetrazole waste for pickup. Note the critical divergence for dry solids requiring wetting.

Detailed Step-by-Step Procedure

Phase A: Preparation
  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a flame-resistant lab coat.[1][2][3][4][5] Work behind a blast shield if handling >5 grams.[1][2][3][4]

  • Tools: Use antistatic plastic or wooden spatulas.[1][2][3][4] NO METAL TOOLS.

Phase B: Packaging (The "Lab Pack")
  • Primary Container: Transfer the wetted material (or solution) into a chemically compatible plastic jar (HDPE).

    • Note: Do not fill >80% to allow for potential gas expansion.[1][2][3][4]

  • Secondary Containment: Place the primary jar into a larger sealable plastic bag (Ziploc type) to contain any leakage.

  • Absorbent: Place the bagged jar into a 5-gallon bucket or drum lined with vermiculite or diatomaceous earth .

    • Why: These inorganic absorbents cushion the container against shock during transport and will not fuel a fire if the material ignites.[3][4]

Phase C: Labeling & Documentation

Your waste tag must be explicit to protect the disposal crew.[1][3][4]

  • Chemical Name: this compound (Wetted with Water/Ethanol).[1][2][3][4][5]

  • Hazards: Reactive, Flammable Solid, Irritant.[3][4][5]

  • Codes:

    • D003: Reactive (Potential explosive properties).[2][3]

    • D001: Ignitable (if wetted with alcohol).[2][3]

  • Warning: "DO NOT COMPACT" (Write this manually on the drum).

Emergency Contingencies

ScenarioImmediate ActionScientific Rationale
Spill (Solid) Cover with wet sand or wet paper towels immediately.[1][2][3][4][5]Prevents friction/dust formation.[1][2][3][4]
Spill (Solution) Absorb with vermiculite.[2][3][4] Do not use paper/rags if dry.[1][2][3][4]Paper + Nitro compounds = Nitrocellulose-like flammability when dry.[1][2][3][4][5]
Skin Contact Wash with soap/water for 15 min.[1][2][3][4]Nitro-aromatics are absorbed through skin; systemic toxicity risk.[1][2][3][4][5]
Fire Evacuate. Do not fight. Tetrazoles supply their own nitrogen/oxygen; smothering is ineffective.[1][2][3][4] Explosion risk.

References

  • US EPA. RCRA Orientation Manual: Hazardous Waste Identification (D003 Reactivity).[2][3][4] Environmental Protection Agency.[1][2][3][4][6][8][9] Link

  • Fisher Scientific. Safety Data Sheet: 5-Phenyl-1H-tetrazole (Analogous Hazards).[1][2][3][4][5]Link[2][3][5]

  • PubChem. Compound Summary: 5-(3-nitrophenyl)-1H-tetrazole (Structural Analog).[1][2][3][4][5] National Library of Medicine.[1][3][4] Link[2][3][5]

  • ACS Chemical Health & Safety. Safe Handling of Energetic Materials and Tetrazoles.[1][3][4] American Chemical Society.[1][2][3][4] Link[2][3][5]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.